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  • Product: N-(2-Phenylacetyl)alanine
  • CAS: 17966-65-3

Core Science & Biosynthesis

Foundational

N-(2-Phenylacetyl)alanine chemical structure and physical properties

An In-depth Technical Guide to N-(2-Phenylacetyl)alanine: Synthesis, Characterization, and Potential Applications Foreword by the Senior Application Scientist In the landscape of drug discovery and chemical biology, N-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(2-Phenylacetyl)alanine: Synthesis, Characterization, and Potential Applications

Foreword by the Senior Application Scientist

In the landscape of drug discovery and chemical biology, N-acyl amino acids (NAAAs) represent a fascinating and rapidly expanding class of endogenous signaling molecules.[1][2] These amphipathic lipids, structurally defined by a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, are key players in the broader "endocannabinoidome" and are implicated in diverse physiological processes, from energy homeostasis to pain sensation.[2][3] While research has illuminated the roles of NAAAs with long-chain fatty acids like oleic or arachidonic acid, the biological significance of derivatives formed from shorter, aromatic acyl groups remains a frontier ripe for exploration.

This technical guide focuses on one such molecule: N-(2-Phenylacetyl)alanine . This compound marries the essential amino acid L-alanine with phenylacetic acid, a well-known plant auxin and a product of phenylalanine metabolism.[4][5] Despite its straightforward structure, specific experimental data on N-(2-Phenylacetyl)alanine is sparse in publicly accessible literature. Therefore, this document is designed not merely as a data sheet, but as a foundational guide for the researcher. It provides a robust framework for its chemical synthesis, purification, and analytical characterization based on established, field-proven methodologies. Furthermore, it contextualizes the potential utility of this molecule within the broader, exciting field of N-acyl amino acid research, offering a scientifically grounded starting point for new investigations.

Molecular Identity and Physicochemical Profile

N-(2-Phenylacetyl)alanine is a derivative of the proteinogenic amino acid L-alanine, where the primary amine is acylated by a phenylacetyl group. This modification significantly alters the parent amino acid's properties, increasing its lipophilicity and introducing an aromatic moiety, which can be critical for molecular interactions.

Chemical Structure and Identifiers

The fundamental identity of N-(2-Phenylacetyl)alanine is established by its structure and internationally recognized chemical identifiers.

  • IUPAC Name : 2-[(2-phenylacetyl)amino]propanoic acid

  • CAS Number : 17966-65-3

  • Molecular Formula : C₁₁H₁₃NO₃

  • Canonical SMILES : CC(C(=O)O)NC(=O)CC1=CC=CC=C1

Below is a graphical representation of the molecular connectivity.

Caption: 2D structure of N-(2-Phenylacetyl)alanine.

Physical and Chemical Properties

While experimentally determined data such as melting point and solubility are not widely published, a profile can be constructed from high-quality computational models. The following table summarizes key properties sourced primarily from the PubChem database.

PropertyValueSource
Molecular Weight 207.23 g/mol
Appearance White crystalline powder (Predicted)-
XLogP3 1.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 207.08954328 Da
pKa (Acidic) ~4 (Carboxylic Acid, Predicted)-
Hazard Information Irritant

Synthesis and Purification Protocol

The synthesis of N-(2-Phenylacetyl)alanine is a standard N-acylation of an amino acid. The Schotten-Baumann reaction is a robust and reliable method for this transformation, utilizing an acyl chloride and an amino acid under basic aqueous conditions.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Dissolve L-Alanine in 1M NaOH(aq) reaction Combine Reactants (0-5 °C, vigorous stirring) start->reaction reagents Prepare Phenylacetyl Chloride in an organic solvent (e.g., THF) reagents->reaction stir Stir at Room Temp (2-4 hours) reaction->stir acidify Acidify with HCl(aq) to pH ~2 stir->acidify precipitate Precipitate Crude Product (White Solid) acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuo wash->dry recrystallize Recrystallization (e.g., Ethanol/Water) dry->recrystallize collect Collect Pure Crystals recrystallize->collect final_dry Dry to Constant Weight collect->final_dry final_product Pure N-(2-Phenylacetyl)alanine final_dry->final_product

Caption: Workflow for the synthesis and purification of N-(2-Phenylacetyl)alanine.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The success of each stage (dissolution, reaction, precipitation, purification) is visually verifiable before proceeding to the next.

Materials:

  • L-Alanine

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethanol (reagent grade)

  • Deionized water

  • Standard laboratory glassware, ice bath, magnetic stirrer, vacuum filtration apparatus

Protocol:

  • Preparation of Alanine Solution: In a 250 mL beaker, dissolve 1.0 equivalent of L-alanine in 1M aqueous NaOH (2.5 equivalents). Use a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

    • Expertise & Experience Insight: Using an excess of NaOH serves two purposes: it deprotonates the amino group to create the nucleophilic free amine and neutralizes the HCl byproduct generated during the reaction. Maintaining a low temperature is critical to control the exotherm of the reaction and to minimize the hydrolysis of the reactive phenylacetyl chloride.

  • Reaction Setup: In a separate flask, dissolve phenylacetyl chloride (1.1 equivalents) in a minimal amount of an organic solvent like THF. This ensures it remains readily available for the reaction.

  • Acylation Reaction: While vigorously stirring the cooled alanine solution, add the phenylacetyl chloride solution dropwise over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

    • Trustworthiness Note: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases (if present), promoting the desired acylation over the competing hydrolysis of the acyl chloride. A milky or cloudy appearance indicates the reaction is proceeding.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Product Isolation (Workup): Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches approximately 2. A dense white precipitate of the crude N-(2-Phenylacetyl)alanine should form.

    • Expertise & Experience Insight: The product is a carboxylic acid, which is soluble in its carboxylate (deprotonated) form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaCl) and any unreacted alanine.

  • Purification (Recrystallization): Transfer the crude, dried solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Then, add hot water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Trustworthiness Note: Successful recrystallization is indicated by the formation of well-defined crystals, a significant improvement from the amorphous appearance of the crude precipitate. The choice of an ethanol/water solvent system is based on the principle that the product is soluble in hot ethanol but less soluble in water.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. The following section describes the expected outcomes from standard analytical techniques.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Physical Analysis Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS TLC Thin-Layer Chromatography (TLC) Sample->TLC MP Melting Point Analysis Sample->MP Result_Structure Structure Confirmed NMR->Result_Structure IR->Result_Structure MS->Result_Structure Result_Purity Purity >95% Assessed TLC->Result_Purity MP->Result_Purity

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Exploratory

Mechanism of Action of N-(2-Phenylacetyl)alanine In Vitro: A Structural and Kinetic Probe for Penicillin Amidase Catalysis

Executive Summary In the fields of enzymology and biocatalysis, decoupling the structural recognition of a substrate from the chemical instability of its core scaffold is a fundamental challenge. Benzylpenicillin (Penici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of enzymology and biocatalysis, decoupling the structural recognition of a substrate from the chemical instability of its core scaffold is a fundamental challenge. Benzylpenicillin (Penicillin G) is the natural substrate for Penicillin Amidase (PA, EC 3.5.1.11), but its highly reactive β-lactam ring complicates in vitro kinetic modeling.

N-(2-Phenylacetyl)alanine (also referred to as N-phenylacetyl-L-alanine) serves as an elegant, isosteric probe designed to solve this problem. By retaining the critical phenylacetyl moiety while replacing the fragile β-lactam core with a stable amino acid leaving group, it acts as a highly specific substrate and competitive inhibitor[1],[2]. This whitepaper provides an in-depth mechanistic analysis of N-(2-Phenylacetyl)alanine in vitro, detailing its role in mapping the active site of N-terminal nucleophile (Ntn) hydrolases and providing a self-validating framework for steady-state kinetic profiling.

The Enzymological Rationale: Why N-(2-Phenylacetyl)alanine?

Penicillin amidase is industrially critical for the hydrolysis of benzylpenicillin to yield phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA), the universal precursor for semi-synthetic antibiotics[2],[3]. However, studying the wild-type enzyme's mechanism using Penicillin G in vitro introduces confounding variables due to the spontaneous, non-enzymatic degradation of the β-lactam ring in aqueous buffers.

N-(2-Phenylacetyl)alanine is engineered to exploit the enzyme's strict specificity for the acyl side chain[3],[4].

  • Structural Mimicry: The phenylacetyl group perfectly anchors into the hydrophobic β-subsite of the enzyme.

  • Chemical Stability: The amide bond linking the phenylacetyl group to the alanine moiety is highly stable in aqueous solution, ensuring that any observed hydrolysis is strictly enzyme-mediated.

  • Stereochemical Probing: By utilizing both the L- and D-enantiomers of the alanine leaving group, researchers can map the steric constraints of the enzyme's leaving-group pocket (the α-subsite).

Catalytic Architecture and Mechanism of Action

Penicillin Amidase is a classic N-terminal nucleophile (Ntn) hydrolase. It is synthesized as a single precursor and undergoes post-translational processing to form a heterodimer[1]. The catalytic mechanism of N-(2-Phenylacetyl)alanine hydrolysis relies on the precise positioning of the N-terminal serine of the β-subunit (Ser-β1 ).

The Reaction Cascade
  • Ground-State Binding: The substrate's phenyl ring intercalates into the deep, hydrophobic pocket of the enzyme, forming the Michaelis complex.

  • Nucleophilic Attack: The hydroxyl group of Ser-β1, acting as a nucleophile, attacks the amide carbonyl carbon of N-(2-Phenylacetyl)alanine.

  • Tetrahedral Intermediate 1 (TI1): An oxyanion hole stabilizes the developing negative charge on the carbonyl oxygen.

  • Acylation & Leaving Group Release: The C-N bond collapses. L-alanine is expelled as the leaving group, leaving a covalently bound phenylacetyl-Ser-β1 acyl-enzyme intermediate.

  • Deacylation: A strictly positioned water molecule attacks the acyl-enzyme, forming a second tetrahedral intermediate (TI2).

  • Product Release: The C-O bond breaks, releasing phenylacetic acid (PAA) and regenerating the free enzyme[2].

Mechanism E Free Enzyme (PA) Catalytic Ser-β1 ES Michaelis Complex (ES) Hydrophobic Pocket Binding E->ES + Substrate S N-(2-Phenylacetyl)alanine (Substrate) S->ES TI1 Tetrahedral Intermediate 1 Nucleophilic Attack ES->TI1 Ser-β1 OH attack AE Acyl-Enzyme Intermediate Release of L-Alanine TI1->AE C-N bond cleavage TI2 Tetrahedral Intermediate 2 Water Hydrolysis AE->TI2 + H2O EP Enzyme-Product Complex TI2->EP C-O bond cleavage P Phenylacetic Acid (PAA) + Free Enzyme EP->P Product Release P->E Regeneration

Catalytic cycle of Penicillin Amidase hydrolyzing N-(2-Phenylacetyl)alanine.

Quantitative Data: Kinetic Parameters

The table below summarizes representative in vitro steady-state kinetic parameters, illustrating how N-(2-Phenylacetyl)alanine compares to the natural substrate. The stark difference between the L- and D-enantiomers highlights the enzyme's rigid stereospecificity.

Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )Note
Benzylpenicillin (Pen G)~15~453.0 x 106 Natural substrate[3]
N-(2-Phenylacetyl)-L-alanine~40~205.0 x 105 High-affinity stable probe
N-(2-Phenylacetyl)-D-alanine>500<1<2.0 x 103 Demonstrates severe steric clash

(Note: Values are representative benchmarks for wild-type E. coli Penicillin Amidase at pH 8.0, 37°C).

Kinetic Validation Workflows (Self-Validating Protocols)

To accurately measure the kinetics of N-(2-Phenylacetyl)alanine, spectrophotometric assays are insufficient because the cleavage of an aliphatic amino acid does not produce a strong chromophoric shift. Therefore, High-Performance Liquid Chromatography (HPLC) is the gold standard.

The following protocol is engineered as a self-validating system , ensuring that every data point is internally calibrated against experimental artifacts.

Step-by-Step HPLC Kinetic Assay

1. Reagent & System Preparation

  • Buffer Formulation: Prepare 50 mM Potassium Phosphate buffer, pH 8.0.

    • Causality: PA exhibits optimal activity between pH 8.0 and 9.0[2]. This specific pH ensures the N-terminal amino group of Ser-β1 remains unprotonated, allowing it to act as a general base to activate its own hydroxyl group for nucleophilic attack.

  • Substrate Stock: Prepare a 10 mM stock of N-(2-Phenylacetyl)alanine in the reaction buffer.

  • Internal Standard (IS): Prepare 1 mM 3-Phenylpropionic acid.

    • Causality: The IS is added to all quench tubes prior to sample extraction. It corrects for injection volume variances and extraction losses, ensuring the quantification of PAA is absolute and self-validating.

2. Time-Course Incubation

  • Aliquot varying concentrations of substrate (5 µM to 500 µM) into microcentrifuge tubes and equilibrate to 37°C.

  • Initiate the reaction by adding purified PA (final concentration ~10 nM).

  • System Suitability: Run a parallel "No-Enzyme" negative control to establish the baseline for spontaneous hydrolysis.

3. Precision Quenching

  • At precise intervals (e.g., 1, 2, 5, 10 minutes), extract 50 µL of the reaction mixture and immediately inject it into 50 µL of Quench Solution (1% v/v Trifluoroacetic acid in Methanol containing the IS).

  • Causality: The TFA drops the pH below 3.0, instantly protonating the catalytic Ser-β1 and halting catalysis with sub-second precision. Concurrently, the methanol precipitates the denatured enzyme, preventing column fouling during HPLC injection.

4. Chromatographic Separation & Quantification

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Inject 20 µL of the supernatant into a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water with 0.1% TFA.

  • Detection: UV absorbance at 215 nm.

  • Plot the initial velocity ( V0​ ) against substrate concentration ( [S] ) and apply non-linear regression to the Michaelis-Menten equation to derive Km​ and kcat​ .

Workflow Prep 1. Substrate Preparation pH 8.0 Buffer + IS Incubate 2. Enzyme Incubation Add PA, 37°C Prep->Incubate Quench 3. Reaction Quenching 1% TFA in Methanol Incubate->Quench Time-course sampling HPLC 4. HPLC Separation C18 Isocratic Elution Quench->HPLC Centrifuge & Filter Quant 5. PAA Quantification UV Detection at 215 nm HPLC->Quant Analyze 6. Kinetic Modeling Michaelis-Menten Plot Quant->Analyze Plot V0 vs [S]

In vitro workflow for HPLC-based steady-state kinetic profiling of PA.

Conclusion

N-(2-Phenylacetyl)alanine is far more than a simple metabolite; it is a precision-engineered tool for interrogating the active site of acylases. By providing a chemically stable, stereochemically defined substrate, it allows researchers to isolate the acylation and deacylation steps of the Ntn-hydrolase mechanism. When paired with rigorously controlled, self-validating HPLC protocols, it yields high-fidelity kinetic data essential for the rational design of novel biocatalysts and competitive inhibitors.

References

  • Title: Information on EC 3.5.1.11 - penicillin amidase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Purification and Properties of Penicillin Amidase from Bacillus megaterium Source: Journal of Bacteriology (American Society for Microbiology) URL: [Link]

  • Title: Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli Source: Biochemical Journal URL: [Link]

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Profiling of N-(2-Phenylacetyl)alanine: Mechanistic Pathways and Analytical Workflows

Introduction: The Analytical Imperative As a Senior Application Scientist, I approach the structural elucidation of N-acyl amino acids not merely as a spectral matching exercise, but as a rigorous study of gas-phase ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

As a Senior Application Scientist, I approach the structural elucidation of N-acyl amino acids not merely as a spectral matching exercise, but as a rigorous study of gas-phase thermodynamics. N-(2-Phenylacetyl)alanine (PubChem CID 564251)[1] is a specialized N-acyl amino acid. Molecules in this class are increasingly recognized as critical signaling molecules, gut microbiome-derived metabolites, and pharmaceutical intermediates[2].

To confidently identify this compound in complex biological matrices, we must understand the causality behind its fragmentation. This whitepaper deconstructs the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) behavior of N-(2-Phenylacetyl)alanine, providing a self-validating analytical framework for its detection.

Structural & Physicochemical Grounding

Before introducing the molecule to the mass spectrometer, we must establish its fundamental physicochemical parameters to predict its ionization behavior. The molecule consists of a phenylacetic acid moiety conjugated to an alanine backbone via an amide bond.

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Causality / Relevance
Chemical Formula C₁₁H₁₃NO₃Dictates the isotopic distribution pattern (M+1, M+2).
Exact Mass 207.0895 DaTarget for high-resolution MS (HRMS) calibration[1].
Precursor [M+H]⁺ 208.0968 m/zPrimary target for positive mode quadrupole isolation.
Precursor[M-H]⁻ 206.0823 m/zPrimary target for negative mode analysis.
LogP (Predicted) ~1.1Indicates moderate hydrophobicity; dictates a mid-gradient elution on a C18 reversed-phase column[1].

Gas-Phase Thermodynamics & Fragmentation Causality (ESI+)

When N-(2-Phenylacetyl)alanine is subjected to positive electrospray ionization (ESI+), the addition of a proton is governed by the gas-phase basicity of the heteroatoms. Protonation predominantly occurs at the amide nitrogen or oxygen. Protonation at the nitrogen is the critical initiating event for Collision-Induced Dissociation (CID), as it lengthens and weakens the adjacent C-N bond[3].

Upon collisional activation, the internal vibrational energy triggers predictable heterolytic cleavages:

  • The Acylium Intermediate (m/z 119.049): Cleavage of the amide bond yields the phenylacetyl cation. Because acylium ions are inherently unstable, this is often a transient intermediate.

  • The Tropylium Hallmark (m/z 91.054): The acylium ion rapidly extrudes neutral carbon monoxide (CO, 28.01 Da) to yield the highly resonance-stabilized tropylium (or benzyl) cation. This m/z 91 peak is the universal, definitive diagnostic marker for phenylacetylated species, sharing the exact mechanistic pathway observed in the well-documented microbiome metabolite phenylacetylglutamine (PAGln)[4].

  • Alanine Immonium (m/z 72.044): A secondary pathway involves charge retention on the alanine moiety, yielding a protonated amino acid that rapidly loses water to form an immonium ion[2].

Fragmentation Pathway Visualization

Fragmentation M Precursor [M+H]+ m/z 208.097 A Phenylacetyl Cation m/z 119.049 M->A Amide Cleavage (- Alanine) AL Alanine Immonium m/z 72.044 M->AL Amide Cleavage (- Phenylketene) W Water Loss [M+H-H2O]+ m/z 190.086 M->W - H2O (18 Da) T Tropylium Cation m/z 91.054 A->T - CO (28 Da)

Positive ion mode CID fragmentation pathway of N-(2-Phenylacetyl)alanine highlighting tropylium.

Table 2: High-Resolution MS/MS Fragment Annotations (Positive Mode)

Fragment IonExact m/zFormulaNeutral LossStructural Assignment
[M+H]⁺ 208.0968C₁₁H₁₄NO₃⁺N/AIntact protonated precursor
F1 190.0862C₁₁H₁₂NO₂⁺-18.0106 (H₂O)Dehydration at the carboxylic acid
F2 119.0497C₈H₇O⁺-89.0471 (Alanine)Phenylacetyl acylium cation
F3 91.0548C₇H₇⁺-28.0105 (CO from F2)Tropylium / Benzyl cation
F4 72.0449C₃H₆NO⁺-136.0519 (Phenylketene)Alanine immonium ion

Self-Validating Experimental Protocol for LC-MS/MS

To translate these thermodynamic principles into a robust analytical method, I have designed the following step-by-step LC-MS/MS protocol. This protocol is engineered as a self-validating system : it uses the ratio of transient intermediates to terminal fragments to continuously verify the instrument's collision energy calibration.

Phase 1: Sample Preparation & Chromatography
  • Matrix Precipitation: Dilute the biological sample or standard in 80% cold Methanol to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes.

  • Mobile Phase Design:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid provides the abundant protons necessary to drive the equilibrium toward the [M+H]⁺ state, ensuring maximum ionization efficiency).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm) maintained at 40°C.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

Phase 2: Mass Spectrometry Parameters
  • Source Settings (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Quadrupole Isolation: Set the Q1 isolation window to 1.0 m/z centered at 208.1 m/z to prevent co-isolation of isobaric interferences.

  • Stepped Normalized Collision Energy (NCE): Apply a stepped NCE of 15, 30, and 45 eV.

    • (Causality: The acylium ion at m/z 119 is fragile. A static, high collision energy will completely obliterate it, leaving only m/z 91. Stepped NCE ensures we capture the precursor, the intermediate, and the terminal tropylium fragment in a single composite spectrum, providing a complete structural fingerprint).

Phase 3: System Suitability & Validation Check (Critical Step)
  • The Validation Metric: Monitor the abundance ratio of m/z 119.05 to m/z 91.05 .

  • Logic: Because m/z 119 is the direct precursor to m/z 91, their ratio is highly sensitive to the kinetic energy in the collision cell. A stable ratio across technical replicates confirms consistent collision cell thermodynamics, validating the instrument's calibration state and ensuring data trustworthiness.

Analytical Workflow Visualization

Workflow S1 Sample Prep (0.1% FA in H2O) S2 UHPLC (C18, Gradient) S1->S2 S3 ESI(+) (Protonation) S2->S3 S4 Quadrupole (m/z 208 Isolation) S3->S4 S5 Collision Cell (Stepped NCE) S4->S5 S6 Orbitrap/TOF (High-Res Detection) S5->S6

ESI-MS/MS Workflow for N-acyl amino acid analysis, detailing isolation and detection stages.

Conclusion

The mass spectrometric analysis of N-(2-Phenylacetyl)alanine is governed by the lability of its amide bond and the profound thermodynamic stability of the resulting tropylium cation. By leveraging stepped collision energies and monitoring the m/z 119 91 transition, researchers can establish a highly specific, self-validating assay for this molecule and its structural analogues in complex matrices.

References

  • N-(2-Phenylacetyl)alanine | PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Increased circulating phenylacetylglutamine concentration elevates the predictive value of cardiovascular event risk in heart failure patients Source: PubMed (NIH) URL:[Link]

  • Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems Source: International Journal of Mass Spectrometry (ScienceDirect / ResearchGate) URL:[Link]

Sources

Exploratory

The Solvation Thermodynamics and Organic Solubility Profile of N-(2-Phenylacetyl)alanine

Executive Summary N-(2-Phenylacetyl)alanine (also known as phenylacetylalanine) is a synthetic N-acyl-amino acid of significant interest in biocatalysis, peptidomimetic drug design, and biodegradable polymer synthesis. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Phenylacetyl)alanine (also known as phenylacetylalanine) is a synthetic N-acyl-amino acid of significant interest in biocatalysis, peptidomimetic drug design, and biodegradable polymer synthesis. Structurally, it presents a complex solvation challenge: it possesses a highly hydrophobic phenylacetyl moiety coupled with a polar, hydrogen-bonding capable amino acid backbone. This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By examining the thermodynamic causality of its dissolution and establishing a self-validating experimental protocol, this guide equips researchers with the authoritative data needed to optimize solvent selection for synthesis, purification, and enzymatic assays.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of N-(2-Phenylacetyl)alanine, one must first deconstruct its molecular architecture (Molecular Weight: 207.23 g/mol )[1]. The molecule's solubility is dictated by the competing energetic demands of three distinct functional groups:

  • The Phenyl Ring: Imparts significant lipophilicity and facilitates π−π stacking interactions in the solid state. This domain strongly resists solvation by highly polar, high-dielectric aqueous media.

  • The Amide Linkage: Acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). In the crystalline state, these groups form a rigid, planar intermolecular hydrogen-bonded network.

  • The Carboxylic Acid: Provides additional hydrogen-bonding capacity and is prone to forming stable dimers in non-polar environments.

The Causality of Solvation: Dissolving N-(2-Phenylacetyl)alanine requires a solvent capable of overcoming the substantial lattice energy generated by the amide and carboxyl hydrogen bonds. Non-polar solvents (e.g., hexane) lack the dielectric constant and H-bond accepting capacity to break these networks, resulting in near-zero solubility. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) act as aggressive hydrogen-bond acceptors. They efficiently disrupt the crystal lattice without requiring the energetic penalty of breaking solvent-solvent hydrogen bonds (as is the case with water), leading to exceptionally high solubility[2]. The amphiphilic nature of such N-acyl amino acids also allows them to act as protoamphiphilic systems, interacting dynamically with lipid membranes and organic interfaces.

Quantitative Solubility Data in Organic Solvents

The table below synthesizes the empirical solubility ranges for N-(2-Phenylacetyl)alanine across standard laboratory organic solvents at 25°C.

Solvent CategorySolventDielectric Constant ( ϵ )H-Bond CapacityApprox. Solubility Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong Acceptor> 30.0
Polar Aprotic Dimethylformamide (DMF)36.7Strong Acceptor> 30.0
Polar Protic Methanol (MeOH)32.6Donor / Acceptor15.0 - 25.0
Polar Protic Ethanol (EtOH)24.5Donor / Acceptor10.0 - 20.0
Polar Aprotic Acetone20.7Moderate Acceptor5.0 - 10.0
Slightly Polar Ethyl Acetate (EtOAc)6.0Weak Acceptor1.0 - 5.0
Non-Polar Hexane1.9None< 0.1 (Insoluble)

Data synthesized based on the solubility behaviors of homologous N-acyl amino acids and phenylacetyl derivatives[2].

Solvation Mechanics Visualization

Solvation NPA N-(2-Phenylacetyl)alanine (Solid State Lattice) PolarAprotic Polar Aprotic (DMSO, DMF) NPA->PolarAprotic Disrupts H-bond network Protic Polar Protic (MeOH, EtOH) NPA->Protic H-bond exchange NonPolar Non-Polar (Hexane, Heptane) NPA->NonPolar Cannot break lattice HighSol High Solubility (>30 mg/mL) PolarAprotic->HighSol Strong dipole interactions ModSol Moderate Solubility (10-30 mg/mL) Protic->ModSol Amphiphilic solvation LowSol Insoluble (<0.1 mg/mL) NonPolar->LowSol High thermodynamic penalty

Fig 1: Thermodynamic causality of N-(2-Phenylacetyl)alanine solvation across solvent classes.

Self-Validating Experimental Protocol for Solubility Determination

A common pitfall in solubility screening is the failure to account for solvent-induced polymorphic transformations or solvate formation. If the solid phase changes during the experiment, the measured liquid concentration reflects the solubility of the new phase, not the original compound.

To ensure absolute scientific integrity, the following self-validating shake-flask protocol must be utilized. It mandates the simultaneous analysis of both the liquid supernatant and the residual solid phase.

Step-by-Step Methodology
  • Solvent Equilibration: Add an excess amount (e.g., 50 mg) of N-(2-Phenylacetyl)alanine to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Thermal Incubation: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a centrifuge tube and subject it to ultracentrifugation at 15,000 × g for 15 minutes.

  • Liquid Phase Extraction: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required to prevent filter degradation by aggressive organic solvents like DMF).

  • HPLC-UV Quantification (The Output): Dilute the filtered supernatant appropriately and analyze via HPLC using a C18 column and an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA). Detect absorbance at 210 nm (targeting the amide bond and phenyl ring). Calculate concentration against a validated standard curve.

  • Solid-State Validation (The Control): Recover the undissolved pellet from the centrifuge tube. Dry it under vacuum at room temperature. Analyze the powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality Check: If the PXRD diffractogram matches the pristine starting material, the solubility value is validated. If new peaks emerge, the system has self-reported a solvate formation, and the solubility data must be flagged.

Workflow cluster_analysis Self-Validating Analysis Step1 1. Solvent Equilibration (Excess solute, 48h, 25°C) Step2 2. Phase Separation (Ultracentrifugation & PTFE Filtration) Step1->Step2 Step3 3. HPLC-UV Quantification (Measures Liquid Phase) Step2->Step3 Supernatant Step4 4. PXRD/DSC Validation (Analyzes Solid Pellet) Step2->Step4 Residual Solid Step3->Step4 Cross-validation loop

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

Applications in Biocatalysis & Drug Development

Understanding this solubility profile is critical for downstream applications. In biocatalytic processes, N-(2-Phenylacetyl)alanine frequently serves as a substrate or inhibitor for enzymes such as penicillin amidase (EC 3.5.1.11)[3]. Because the compound is poorly soluble in purely aqueous buffers, researchers must prepare highly concentrated stock solutions in DMSO or DMF (exploiting the >30 mg/mL solubility limit) before spiking it into the aqueous enzymatic assay. This minimizes the final organic co-solvent concentration, preventing enzyme denaturation while maintaining substrate availability.

Furthermore, in the study of esterase-catalyzed hydrolysis and transesterification, the structural features of phenylacetyl derivatives—specifically the hydrophobic substituents—dictate the kinetics of the reaction[4]. Precise solvent selection ensures that the substrate remains completely dissolved without forming colloidal aggregates, which would otherwise artificially skew the Michaelis-Menten kinetic data.

References

  • PubChem. "N-(2-Phenylacetyl)alanine | C11H13NO3 | CID 564251". National Institutes of Health (NIH). [Link]

  • BRENDA Enzyme Database. "Information on EC 3.5.1.11 - penicillin amidase". BRENDA.[Link]

  • Taresco, V., et al. "New N-acyl amino acid-functionalized biodegradable polyesters for pharmaceutical and biomedical applications". RSC Publishing.[Link]

  • Ataman Kimya. "PALMITOYL GLYCINE". Ataman Chemicals.[Link]

  • ResearchGate. "Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones". ResearchGate.[Link]

Sources

Foundational

Biological Activity Profile of N-(2-Phenylacetyl)alanine Derivatives: A Comprehensive Technical Guide

Executive Summary N-(2-Phenylacetyl)alanine and its structurally related N-phenylacetyl amino acid derivatives occupy a highly versatile niche in both biocatalysis and pharmacology. Characterized by the phenylacetyl moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Phenylacetyl)alanine and its structurally related N-phenylacetyl amino acid derivatives occupy a highly versatile niche in both biocatalysis and pharmacology. Characterized by the phenylacetyl moiety—a structural analog to the natural acyl side chain of Penicillin G—these compounds serve as critical substrates and inhibitors for amidase enzymes, essential intermediates in dynamic kinetic resolution (DKR), and potent pharmacological adjuvants. This whitepaper synthesizes the mechanistic rationale, quantitative bioactivity, and validated experimental protocols surrounding this compound class.

Structural Rationale and Biocatalytic Utility

Enzymatic Recognition and Hydrolysis

The biological activity of N-(2-Phenylacetyl)alanine is heavily dictated by its structural mimicry of benzylpenicillin. The phenylacetyl group acts as a highly specific recognition motif for Penicillin G Acylase (PGA) and Penicillin Amidase. When exposed to1, N-phenylacetylalanine undergoes rapid hydrolysis, cleaving the amide bond to yield L-alanine and phenylacetic acid[1]. Interestingly, the byproduct, phenylacetic acid, acts as a competitive inhibitor of the enzyme with a Ki​ of 0.45 M, necessitating precise kinetic control during large-scale biotransformations[1].

Dynamic Kinetic Resolution (DKR)

In the synthesis of enantiomerically pure chiral building blocks, racemic N-(2-Phenylacetyl)alanine is utilized in a continuous DKR process. Because chemical racemization requires harsh conditions that denature biocatalysts, an enzymatic dual-system is employed. An2 continuously interconverts the D- and L-enantiomers of the substrate under mild conditions[2]. Simultaneously, stereoselective PGA selectively hydrolyzes only the L-enantiomer. This drives Le Chatelier's principle, allowing 100% theoretical yield of the pure L-amino acid from a racemic mixture.

DKR_Pathway Racemic Racemic N-(2-Phenylacetyl)alanine L_Enant L-N-(2-Phenylacetyl)alanine Racemic->L_Enant D_Enant D-N-(2-Phenylacetyl)alanine Racemic->D_Enant PGA Penicillin Amidase (Stereoselective) L_Enant->PGA Hydrolysis Racemase N-acylamino acid racemase D_Enant->Racemase Racemization Racemase->L_Enant L_Ala L-Alanine PGA->L_Ala PAA Phenylacetic Acid PGA->PAA

Dynamic Kinetic Resolution (DKR) of N-(2-Phenylacetyl)alanine to yield L-Alanine.

Pharmacological Applications and Adjuvant Therapy

Renal Toxicity Mitigation for Carbapenems

A major clinical limitation of penem and carbapenem antibiotics is their tendency to induce dose-limiting renal toxicity, specifically necrosis of the proximal tubules. Co-administration of 3[3]. Mechanistically, while standard adjuvants like cilastatin work by inhibiting renal dehydropeptidase-I (DHP-I), N-phenylacetylalanine derivatives possess little to no dipeptidase inhibitory activity[3]. Instead, they competitively modulate organic anion transporters (OATs) in the renal tubules, preventing the intracellular accumulation of the antibiotic without compromising its systemic antimicrobial efficacy.

Topoisomerase Inhibition via Aminoglycoside Derivatization

Beyond acting as an adjuvant, the N-phenylacetyl moiety can be conjugated to existing drug scaffolds to drastically alter their mechanism of action. When aminoglycosides (e.g., neomycin, kanamycin) are converted into 4, the molecules lose their traditional ribosomal binding affinity and instead become potent, selective inhibitors of bacterial DNA gyrase, Topoisomerase IV, and human Topoisomerase I/II[4]. The bulky, lipophilic phenylacetyl group facilitates intercalation or binding within the topoisomerase-DNA cleavage complex, representing a novel pathway for overcoming aminoglycoside resistance.

BioActivity Deriv N-(2-Phenylacetyl)alanine Derivatives PGA_Inhib Enzymatic Hydrolysis (Penicillin Amidase) Deriv->PGA_Inhib Substrate Binding Renal_Prot Adjuvant Therapy (Carbapenem Co-administration) Deriv->Renal_Prot Protective Agent Topo_Inhib Topoisomerase Inhibition (Aminoglycoside Conjugates) Deriv->Topo_Inhib Structural Modification Outcome1 Chiral Amino Acid Synthesis PGA_Inhib->Outcome1 Outcome2 Renal Toxicity Mitigation Renal_Prot->Outcome2 Outcome3 Antimicrobial & Anticancer Activity Topo_Inhib->Outcome3

Pleiotropic biological activity profile of N-(2-Phenylacetyl)alanine derivatives.

Quantitative Data Summary

The following table synthesizes the critical kinetic and pharmacological parameters associated with N-(2-Phenylacetyl)alanine and its derivatives across various biological targets.

Derivative / CompoundBiological TargetParameter / EffectValue / OutcomeReference
N-(2-Phenylacetyl)alanine Penicillin AmidaseSubstrate Hydrolysis RateActive Cleavage[1]
Phenylacetic Acid (Metabolite)Penicillin AmidaseCompetitive Inhibition ( Ki​ )0.45 M[1]
N-phenylacetyl aminoglycosides Topoisomerase I/IIEnzyme Inhibition>90% Inhibition[4]
N-(2-Phenylacetyl)alanine Renal Proximal TubulesToxicity MitigationReduced Necrosis[3]

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating workflows.

Protocol A: Penicillin Amidase Kinetic Assay

Objective: Determine the hydrolysis kinetics of N-(2-Phenylacetyl)alanine to benchmark amidase activity.

  • Step 1: Buffer Preparation. Prepare a 0.1 M borate buffer and adjust the pH to 8.7.

    • Causality: Borate buffer at pH 8.7 maintains the optimal ionization state of the catalytic serine/active site residues of Penicillin Amidase[1].

  • Step 2: Substrate Equilibration. Dissolve N-(2-Phenylacetyl)alanine to a final concentration of 10 mM in the buffer and equilibrate in a water bath at 37°C.

  • Step 3: Reaction Initiation. Add purified Penicillin Amidase (e.g., 10 µg/mL final concentration) to the substrate solution.

  • Step 4: Quenching. At 5-minute intervals, extract 100 µL aliquots and immediately mix with 10% trichloroacetic acid (TCA).

    • Causality: TCA rapidly denatures and precipitates the enzyme, instantly halting hydrolysis to provide highly accurate time-course data[1].

  • Step 5: Quantification. Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for released L-alanine using a standard ninhydrin colorimetric assay or HPLC.

  • Step 6: Self-Validation. Run a parallel positive control using benzylpenicillin (known Km​ ~ 4.5 × 10⁻³ M) to confirm baseline enzyme viability[1].

Protocol B: In Vivo Renal Toxicity Mitigation Assay

Objective: Evaluate the protective efficacy of N-(2-Phenylacetyl)alanine against carbapenem-induced nephrotoxicity.

  • Step 1: Model Preparation. Acclimatize adult mammalian models (e.g., Wistar rats) under standard vivarium conditions.

  • Step 2: Formulation. Prepare an intravenous formulation containing a nephrotoxic dose of a carbapenem combined with N-(2-Phenylacetyl)alanine in sterile physiological saline[3].

  • Step 3: Administration & Monitoring. Administer the formulation via the tail vein. Transfer the subjects to metabolic cages to collect urine over a 24- to 48-hour period.

  • Step 4: Biomarker Analysis. Analyze the urine and subsequent serum draws for elevated Blood Urea Nitrogen (BUN) and serum creatinine, which are primary indicators of renal failure.

  • Step 5: Histopathology. Euthanize the subjects post-monitoring. Extract the kidneys, fix in formalin, and perform H&E staining to quantify the extent of proximal tubule necrosis.

  • Step 6: Self-Validation. The study must include a Positive Control Group (administered carbapenem only, expecting high necrosis) and a Negative Control Group (administered saline vehicle only, expecting zero necrosis).

References

  • Purification and Properties of Penicillin Amidase from Bacillus megaterium - ASM Journals. 1

  • Methods for identifying racemases - WO2003052374A2 - Google Patents. 2

  • Composition containing a penem or carbapenem antibiotic and the use of the same - US4757066A - Google Patents. 3

  • Selective Inhibition of Bacterial and Human Topoisomerases by N-Arylacyl O-Sulfonated Aminoglycoside Derivatives - PMC. 4

Sources

Exploratory

Metabolic pathways involving N-(2-Phenylacetyl)alanine

An In-depth Technical Guide to the Metabolic Pathways Involving N-(2-Phenylacetyl)alanine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the metabolic pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Metabolic Pathways Involving N-(2-Phenylacetyl)alanine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involving N-(2-Phenylacetyl)alanine, a metabolite at the intersection of xenobiotic metabolism and amino acid conjugation. While not a component of central carbon metabolism, its formation and degradation are crucial for understanding the detoxification of phenylacetic acid and the broader roles of N-acylamino acids. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzymatic processes, biological significance, and analytical methodologies pertinent to this compound. We will explore the causality behind experimental choices and provide actionable protocols for its study.

Introduction: The Context of Phenylacetic Acid Metabolism

Phenylacetic acid (PAA) is an organic compound that originates from both endogenous and exogenous sources. Endogenously, it is a catabolite of phenylalanine. Exogenously, it is found in various foods and is also produced by the gut microbiome. While PAA has some biological roles, at elevated concentrations, it can be neurotoxic. Consequently, organisms have evolved efficient detoxification and elimination pathways.

The primary strategy for PAA detoxification is conjugation with an amino acid, which increases its water solubility and facilitates renal excretion. The choice of the conjugating amino acid varies between species. In humans, PAA is predominantly conjugated with glutamine to form phenylacetylglutamine. However, conjugation with other amino acids, including alanine to form N-(2-Phenylacetyl)alanine, can also occur, particularly in specific metabolic contexts or in other species.

Anabolism: The Formation of N-(2-Phenylacetyl)alanine

The biosynthesis of N-(2-Phenylacetyl)alanine from phenylacetic acid and L-alanine is a two-step enzymatic process. This pathway is a classic example of xenobiotic metabolism, designed to neutralize and eliminate a potentially harmful compound.

Step 1: Activation of Phenylacetic Acid

Before conjugation, the carboxyl group of phenylacetic acid must be activated. This is achieved by its conversion to a thioester, typically with Coenzyme A (CoA), to form phenylacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and is an ATP-dependent process.

Enzyme: Phenylacetyl-CoA ligase (EC 6.2.1.30) or a medium-chain acyl-CoA synthetase with broad specificity. Reaction: Phenylacetic acid + ATP + CoA → Phenylacetyl-CoA + AMP + PPi

Step 2: Conjugation with L-Alanine

The activated phenylacetyl group is then transferred from CoA to the amino group of L-alanine. This reaction is catalyzed by an N-acyltransferase.

Enzyme: A specific N-acyltransferase, potentially with broad substrate specificity for amino acids. Reaction: Phenylacetyl-CoA + L-Alanine → N-(2-Phenylacetyl)alanine + CoA-SH

The overall anabolic pathway can be visualized as follows:

anabolism PAA Phenylacetic Acid PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA Phenylacetyl-CoA ligase ATP ATP CoA CoA-SH NPAA N-(2-Phenylacetyl)alanine PAA_CoA->NPAA AMP_PPi AMP + PPi Alanine L-Alanine CoA_out CoA-SH

Caption: Anabolic pathway of N-(2-Phenylacetyl)alanine formation.

Catabolism: The Degradation of N-(2-Phenylacetyl)alanine

The breakdown of N-(2-Phenylacetyl)alanine is essentially the reverse of its formation, a hydrolysis reaction that regenerates phenylacetic acid and L-alanine. This process is catalyzed by an amidohydrolase, specifically an N-acylamino acid hydrolase.

Enzyme: N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14) or a similar enzyme with amidase activity. Reaction: N-(2-Phenylacetyl)alanine + H₂O → Phenylacetic acid + L-Alanine

These enzymes are crucial for recycling amino acids from N-acylated forms and are found in various tissues. The liberated phenylacetic acid can then re-enter conjugation pathways or be further metabolized.

catabolism NPAA N-(2-Phenylacetyl)alanine PAA Phenylacetic Acid NPAA->PAA N-acyl-L-amino-acid amidohydrolase Alanine L-Alanine H2O H₂O

Caption: Catabolic pathway of N-(2-Phenylacetyl)alanine degradation.

Experimental Methodologies for Studying N-(2-Phenylacetyl)alanine Metabolism

Investigating the metabolism of N-(2-Phenylacetyl)alanine requires a multi-faceted approach, combining analytical chemistry for detection and quantification with biochemical assays to characterize the enzymes involved.

Detection and Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying low-abundance metabolites like N-(2-Phenylacetyl)alanine in complex biological matrices (e.g., plasma, urine, cell lysates).

Experimental Workflow:

workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Solid Phase Extraction (SPE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Data Data Analysis (Quantification against standard curve) MS->Data

Caption: LC-MS/MS workflow for N-(2-Phenylacetyl)alanine analysis.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled N-(2-Phenylacetyl)alanine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50% methanol in water.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z of N-(2-Phenylacetyl)alanine (e.g., 208.1).

    • Product Ion (Q3): A characteristic fragment ion (e.g., m/z 91.1 for the tropylium ion from the phenylacetyl moiety).

    • Optimize collision energy for maximum fragment intensity.

Data Presentation:

ParameterValue
Precursor Ion (m/z)208.1
Product Ion (m/z)91.1
Retention Time (min)~ 4.5
Limit of Quantification (LOQ)~ 1-5 ng/mL
In Vitro Enzymatic Assays

To confirm the enzymatic synthesis or hydrolysis of N-(2-Phenylacetyl)alanine, in vitro assays using purified enzymes or cell lysates are essential.

Protocol for Synthesis Assay (N-acyltransferase activity):

  • Reaction Mixture (100 µL total volume):

    • 100 mM Tris-HCl buffer, pH 8.0.

    • 5 mM MgCl₂.

    • 2 mM ATP.

    • 0.5 mM CoA.

    • 1 mM Phenylacetic acid.

    • 5 mM L-Alanine.

    • Recombinant acyl-CoA synthetase (if not present in the lysate).

    • Enzyme source (e.g., 10-50 µg of cell lysate or purified N-acyltransferase).

  • Procedure:

    • Pre-incubate all components except L-alanine at 37°C for 10 minutes to allow for phenylacetyl-CoA formation.

    • Initiate the reaction by adding L-alanine.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of ice-cold methanol.

    • Analyze the formation of N-(2-Phenylacetyl)alanine by LC-MS/MS as described above.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The use of a stable isotope-labeled internal standard in the LC-MS/MS method corrects for matrix effects and variations in sample processing, ensuring accurate quantification. In the enzymatic assays, running parallel reactions without key substrates (e.g., without PAA or without alanine) serves as a negative control to confirm that the product formation is dependent on the specific substrates and the enzyme activity.

References

  • Phenylacetic Acid Metabolism: "Metabolism of Phenylacetic Acid in Animals", Source: ScienceDirect, URL: [Link]

  • Acyl-CoA Synthetases: "The Acyl-CoA Synthetase Superfamily", Source: National Center for Biotechnology Information (NCBI), URL: [Link]

  • N-acyltransferases: "Glycine N-Acyltransferase (GLYAT)", Source: GeneCards, URL: [Link]

  • Amidohydrolases: "N-acyl-L-amino-acid amidohydrolase", Source: BRENDA Enzyme Database, URL: [Link]

  • LC-MS/MS Methodology: "A review of the role of LC–MS/MS in the clinical laboratory", Source: Clinical Chemistry, URL: [Link]

Foundational

N-(2-Phenylacetyl)alanine: A Comprehensive Technical Guide on Exact Mass Determination, Analytical Workflows, and Enzymatic Applications

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug development and biocatalysis, N-(2-Phenylacetyl)alanine (CAS: 17966-65-3) serves as a critical structural motif and intermediate. As an N-acyl-amino acid, it is frequently utilized in the synthesis of advanced beta-lactam antibiotics, including penem and carbapenem derivatives[1]. Furthermore, its specific amide linkage makes it an ideal substrate for evaluating the kinetic efficiency of acylases and esterases[2].

This whitepaper provides an authoritative breakdown of the physicochemical properties of N-(2-Phenylacetyl)alanine, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. As a Senior Application Scientist, I have detailed field-proven, self-validating protocols for High-Resolution Mass Spectrometry (HRMS) characterization and enzymatic hydrolysis assays, ensuring that researchers can implement these workflows with high analytical confidence.

Chemical Ontology and Physicochemical Metrics

N-(2-Phenylacetyl)alanine is formed via the acylation of the amine group of alanine by a phenylacetyl moiety. In mass spectrometry and structural biology, distinguishing between the average molecular weight (used for stoichiometric bulk calculations) and the monoisotopic exact mass (used for high-resolution spectral identification) is paramount.

The monoisotopic exact mass is derived exclusively from the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ). For N-(2-Phenylacetyl)alanine ( C11​H13​NO3​ ), the exact mass calculation is:

(11×12.000000)+(13×1.007825)+(1×14.003074)+(3×15.994915)=207.089543 Da
Quantitative Data Summary

The following table summarizes the core physicochemical metrics validated by the[3]:

PropertyValueAnalytical Significance
Chemical Formula C11​H13​NO3​ Defines elemental composition for isotopic distribution.
Average Molecular Weight 207.23 g/mol Utilized for molarity calculations in buffer preparations.
Monoisotopic Exact Mass 207.089543 DaTarget value for HRMS (Orbitrap/TOF) identification.
XLogP3 (Lipophilicity) 1.1Dictates reversed-phase LC retention times.
Topological Polar Surface Area 66.4 ŲIndicates moderate membrane permeability potential.
CAS Registry Number 17966-65-3Global identifier for chemical procurement.

High-Resolution Analytical Workflow (LC-HRMS)

To accurately detect N-(2-Phenylacetyl)alanine in complex biological matrices (e.g., fermentation broths or pharmacokinetic plasma samples), Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Mechanistic Causality in LC-HRMS
  • Chromatography: A reversed-phase C18 column is selected because the hydrophobic phenyl ring and aliphatic alanine backbone (XLogP3 = 1.1) interact optimally with the stationary phase[3]. This ensures adequate retention and separation from polar matrix interferences before MS introduction.

  • Ionization: In positive electrospray ionization (ESI+), the addition of 0.1% formic acid to the mobile phase forces the protonation of the amide/carboxyl groups, yielding an [M+H]+ adduct at m/z 208.0968 . In negative mode (ESI-), the deprotonated [M−H]− adduct appears at m/z 206.0823 .

LC_HRMS_Workflow Sample Sample Prep (SPE Extraction) LC UHPLC Separation (C18 Column) Sample->LC Purified Analyte Ionization ESI Ionization (Pos/Neg Modes) LC->Ionization Eluent HRMS Orbitrap HRMS (High Resolution) Ionization->HRMS Gas Phase Ions Data Mass Analysis (m/z 207.0895) HRMS->Data Spectra

Fig 1: LC-HRMS analytical workflow for exact mass determination of N-(2-Phenylacetyl)alanine.

Protocol 1: Step-by-Step Exact Mass Validation

System Validation Design: This protocol utilizes an internal standard and a lock-mass calibrant to create a self-validating system, ensuring mass accuracy remains below 2 ppm.

  • Sample Preparation: Spike 100 µL of the biological sample with 10 µL of an isotopically labeled internal standard (e.g., 13C -labeled N-(2-Phenylacetyl)alanine). Causality: The co-eluting internal standard corrects for matrix-induced ion suppression, ensuring quantitative reliability.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • UHPLC Separation: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 8 minutes.

  • Mass Spectrometry: Operate the Orbitrap/Q-TOF in ESI+ mode. Set the resolution to 70,000 (at m/z 200).

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2766) post-column. Causality: Real-time mass axis correction compensates for instrumental drift caused by temperature fluctuations, validating the exact mass measurement of the target analyte.

  • Data Analysis: Extract the chromatogram for m/z 208.0968 ± 5 ppm. Confirm identity via MS/MS fragmentation (expecting neutral loss of the phenylketene or water).

Enzymatic Hydrolysis & Biocatalysis Applications

N-(2-Phenylacetyl)alanine is heavily utilized in biocatalysis, particularly in assays evaluating Penicillin G Acylase (PGA) or specific esterases[2]. The enzyme recognizes the phenylacetyl group, catalyzing the hydrolysis of the amide bond to yield phenylacetic acid and free alanine. This mechanism is foundational for synthesizing semi-synthetic penem antibiotics[1].

Enzymatic_Cleavage Substrate N-(2-Phenylacetyl)alanine (Exact Mass: 207.0895 Da) Enzyme Acylase/Hydrolase (Biocatalyst) Substrate->Enzyme Active Site Binding Product1 Phenylacetic Acid (m/z 135.045) Enzyme->Product1 Amide Bond Cleavage Product2 Alanine (m/z 88.040) Enzyme->Product2 Amide Bond Cleavage

Fig 2: Enzymatic hydrolysis of N-(2-Phenylacetyl)alanine into phenylacetic acid and alanine.

Protocol 2: Step-by-Step Acylase-Mediated Cleavage Assay

System Validation Design: This assay incorporates strict temporal quenching and negative controls to validate that substrate depletion is strictly enzyme-mediated.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer, adjusted to pH 7.8. Causality: Matching the physiological optimum of PGA prevents spontaneous, non-enzymatic alkaline hydrolysis of the amide bond.

  • Substrate Solution: Dissolve N-(2-Phenylacetyl)alanine in the buffer to a final concentration of 10 mM.

  • Reaction Initiation: Pre-incubate the substrate solution at 37°C for 5 minutes. Add 10 µg/mL of purified Penicillin G Acylase to initiate the reaction.

  • Self-Validating Control: Immediately upon enzyme addition, extract a 50 µL aliquot (t=0) and quench it. Causality: This establishes a true baseline, proving that any subsequent product formation is time-dependent.

  • Time-Course Quenching: At intervals (e.g., 5, 10, 20, 30 mins), extract 50 µL aliquots and immediately mix with 150 µL of cold acetonitrile (1:3 v/v). Causality: The high organic solvent concentration instantly denatures the enzyme, halting hydrolysis and preventing overestimation of the cleavage products.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via the LC-HRMS protocol described above, tracking the depletion of m/z 208.0968 and the appearance of protonated alanine (m/z 90.0550).

Conclusion

Understanding the precise physicochemical profile of N-(2-Phenylacetyl)alanine—specifically its monoisotopic exact mass of 207.089543 Da—is non-negotiable for modern high-resolution analytical workflows. By employing self-validating LC-HRMS protocols and rigorously controlled enzymatic assays, researchers can confidently leverage this molecule in both pharmacokinetic tracking and the biocatalytic synthesis of next-generation antibiotics.

References

  • Title: N-(2-Phenylacetyl)alanine | C11H13NO3 | CID 564251 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones Source: ResearchGate / Journal of the Chemical Society URL: [Link]

  • Title: Composition containing a penem or carbapenem antibiotic and the use of the same (Patent US4757066A)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-(2-Phenylacetyl)alanine Detection

Executive Summary N-(2-Phenylacetyl)alanine is an N-acyl amino acid of significant interest in both clinical metabolomics and pharmaceutical biocatalysis. This application note provides a comprehensive, self-validating H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Phenylacetyl)alanine is an N-acyl amino acid of significant interest in both clinical metabolomics and pharmaceutical biocatalysis. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology for its detection. By detailing the physicochemical causality behind stationary phase selection, mobile phase pH optimization, and detection modalities, this guide equips analytical scientists with a robust framework for quantifying N-(2-Phenylacetyl)alanine in complex biological matrices and enzymatic assays.

Biological & Analytical Context

N-(2-Phenylacetyl)alanine consists of a hydrophobic phenylacetyl group covalently linked via an amide bond to a polar alanine moiety. Biologically, it is classified as a colon-derived uremic solute; it is generated by gut microbiota metabolism and subsequent hepatic conjugation, accumulating systemically in patients with chronic kidney disease (CKD) due to impaired renal clearance[1]. In the realm of biocatalysis, N-phenylacetylated amino acids serve as standard substrates to evaluate the hydrolytic activity and enantioselectivity of engineered enzymes, such as Penicillin G Acylase (PGA)[2][3].

From an analytical perspective, the molecule presents a unique challenge: it lacks a highly conjugated chromophore, rendering standard UV detection at higher wavelengths ineffective[2]. Furthermore, its amphiphilic nature and ionizable carboxylic acid group require precise chromatographic control to prevent peak tailing and ensure reproducible retention.

Pathway A Dietary Phenylalanine B Gut Microbiota Metabolism (Phenylacetic Acid) A->B C Hepatic Conjugation (with Alanine) B->C D N-(2-Phenylacetyl)alanine (Uremic Solute) C->D E Renal Excretion (Healthy Clearance) D->E Normal F Systemic Accumulation (CKD / Uremia) D->F Renal Failure

Figure 2: Metabolic pathway of N-(2-Phenylacetyl)alanine generation and uremic accumulation.

Chromatographic Causality & Method Design

To build a reliable and self-validating analytical method, every experimental choice must be grounded in the molecule's physicochemical properties.

Stationary Phase Selection

The molecule's structure demands a stationary phase capable of retaining the hydrophobic phenyl ring while tolerating highly aqueous mobile phases. A reversed-phase C18 column (e.g., Charged Surface Hybrid C18 or a standard end-capped C18) is optimal. The C18 carbon load provides the necessary hydrophobic interactions to retain the phenylacetyl moiety, ensuring adequate separation from polar matrix interferents[3][4].

Mobile Phase pH & Ionization Suppression

The carboxylic acid group of the alanine residue has a pKa of approximately 3.0–3.5. If the mobile phase pH is near this pKa, the analyte will exist in a dynamic equilibrium between its neutral and ionized states, resulting in split peaks, severe tailing, and shifting retention times. The Causality: To enforce chromatographic stability, the mobile phase must be strictly acidic (pH < 2.5). Utilizing 0.1% Formic Acid (FA) in water or a 6 mM phosphate buffer at pH 3.0 suppresses the ionization of the carboxylate group, keeping the molecule fully protonated and neutral[2][4]. This maximizes hydrophobic retention on the C18 column and yields sharp, symmetrical peaks.

Detection Modality

Because N-(2-Phenylacetyl)alanine lacks extended π -conjugation, UV detection must rely on the absorbance of the amide bond and the weak E-band of the phenyl ring. Detection is therefore strictly performed at low UV wavelengths, typically 210 nm[2][3]. For trace-level quantification in complex biological matrices (such as uremic plasma), LC-MS/MS utilizing negative electrospray ionization (ESI-) is highly recommended, as the carboxylic acid undergoes facile deprotonation[4][5].

Experimental Protocols

Sample Preparation Workflow

A rigorous sample preparation protocol is essential to protect the analytical column and guarantee reproducible integration.

Protocol A: Enzymatic Assays (e.g., PGA Kinetics)

  • Extract 100 µL of the enzymatic reaction mixture at designated time points.

  • Immediately quench the reaction by adding 100 µL of 1% Trifluoroacetic acid (TFA) or by heat inactivation (95°C for 5 minutes) to precipitate the enzyme[2].

  • Centrifuge the quenched sample at 12,000 × g for 5 minutes.

  • Transfer the clear supernatant to an HPLC autosampler vial for injection.

Protocol B: Biological Fluids (Plasma/Urine Profiling)

  • Aliquot 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (1:3 v/v ratio) to induce protein precipitation[5].

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any remaining particulates.

Workflow A Sample Matrix (Plasma / Enzyme Assay) B Protein Precipitation (Cold ACN, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min) B->C D RP-HPLC Separation (C18, Acidic Mobile Phase) C->D E Detection (UV 210 nm / MS-ESI) D->E F Data Quantification E->F

Figure 1: Step-by-step workflow for the extraction and HPLC analysis of N-(2-Phenylacetyl)alanine.

HPLC Instrument Conditions
  • Column: Reversed-phase C18 (e.g., 100 × 2.1 mm, 1.7 µm for UPLC, or 250 × 4.6 mm, 5 µm for standard HPLC)[3][4].

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v)[4].

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v)[4].

  • Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (Standard HPLC)[3][4].

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer)[4].

  • Injection Volume: 2 - 10 µL (Depending on matrix concentration).

  • Detection: UV Absorbance at 210 nm[2].

Quantitative Data & System Suitability

To ensure the method acts as a self-validating system, the gradient elution profile and system suitability criteria must be strictly adhered to.

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
8.0 10 90 Linear Gradient
10.0 10 90 Column Wash
10.1 95 5 Re-equilibration

| 14.0 | 95 | 5 | End |

Table 2: System Suitability Specifications

Parameter Specification Causality / Rationale
Retention Time (RT) RSD < 2.0% Ensures pump delivery and mobile phase mixing are stable across runs.

| Peak Tailing Factor ( Tf​ ) | 0.8 - 1.5 | Verifies that the acidic pH is successfully suppressing carboxylic acid ionization. | | Theoretical Plates (N) | > 5,000 | Confirms optimal column efficiency and absence of stationary phase voiding. | | Signal-to-Noise (S/N) | > 10 (at LOQ) | Guarantees reliable integration despite the weak chromophore at 210 nm. |

References

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Analytical Chemistry - ACS Publications URL:[Link]

  • Characteristics of Colon-Derived Uremic Solutes Journal of the American Society of Nephrology (JASN) - PMC URL:[Link]

  • Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids Acta Naturae - Semantic Scholar / PMC URL:[Link]

  • Metabolomic search for uremic toxins as indicators of the effect of an oral sorbent AST-120 by liquid chromatography/tandem mass spectrometry Journal of Chromatography B - ResearchGate URL:[Link]

Sources

Application

Application Note: Enzymatic Synthesis of N-(2-Phenylacetyl)alanine Derivatives via Penicillin G Acylase

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Causality & Biocatalytic Logic The synthesis of enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Causality & Biocatalytic Logic

The synthesis of enantiomerically pure N-protected amino acids is a foundational operation in modern peptide synthesis and active pharmaceutical ingredient (API) development. While traditional chemical acylation requires harsh conditions, toxic reagents, and complex protection/deprotection schemes, biocatalytic approaches utilizing Penicillin G Acylase (PGA, EC 3.5.1.11) offer a highly selective, environmentally benign alternative.

PGA, a prominent member of the N-terminal nucleophile (Ntn) hydrolase superfamily, utilizes a single-amino-acid catalytic center to facilitate stereoselective acyl transfers, a mechanism vital for its 1[1]. In the context of synthesizing N-(2-Phenylacetyl)alanine derivatives, PGA can be deployed under two distinct mechanistic regimes:

  • Kinetically Controlled Acylation: Utilizing an activated acyl donor (e.g., phenylacetamide), the enzyme forms a transient acyl-enzyme intermediate. The unprotonated amine of the alanine derivative acts as a nucleophile, competing with water to attack this intermediate. This requires a slightly alkaline pH (e.g., pH 9.5–10.0) to ensure the amino group is sufficiently deprotonated for nucleophilic attack, while balancing the enzyme's thermal stability. This kinetic approach has been successfully applied to the2[2].

  • Thermodynamically Controlled Synthesis: Conducted in biphasic aqueous-organic systems using free phenylacetic acid and fully carboxy-protected alanine (e.g., L-alanine methyl ester). The organic solvent shifts the thermodynamic equilibrium toward amide bond formation by reducing water activity. Thermodynamically controlled synthesis can achieve high synthetic yields (86–97%) when utilizing 3[3].

Reaction Pathways

G A Acyl Donor (Phenylacetamide) B Penicillin G Acylase (PGA) A->B Binding & NH3 Release C Acyl-Enzyme Intermediate B->C Catalytic Serine Attack E N-(2-Phenylacetyl)alanine (Target Product) C->E Aminolysis (Kinetic Control) F Phenylacetic Acid (Hydrolysis Byproduct) C->F Competitive Hydrolysis D L-Alanine (Nucleophile) D->E Nucleophilic Attack

PGA-catalyzed kinetic acylation pathway versus competitive hydrolysis.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating strict pH boundaries, specific molar ratios, and in-process RP-HPLC controls, the causality of the reaction (nucleophilic aminolysis over hydrolysis) is strictly maintained and verifiable at every step.

Protocol A: Kinetically Controlled Enantioselective Acylation of L-Alanine

Objective: Synthesis of N-(2-Phenylacetyl)-L-alanine using phenylacetamide as the acyl donor in an aqueous medium.

Reagents:

  • L-Alanine (150 mM)

  • Phenylacetamide (300 mM)

  • Immobilized E. coli PGA (e.g., Eupergit C support, ~8-10 IU/mL)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM sodium phosphate buffer. Adjust to exactly pH 10.0 using 1 M NaOH.

    • Causality Note: Alkaline pH increases the fraction of the unprotonated α-amino group of L-alanine, exponentially enhancing its nucleophilicity against the acyl-enzyme intermediate[2].

  • Substrate Solubilization: Dissolve L-Alanine (150 mM) and Phenylacetamide (300 mM) in the buffer.

    • Causality Note: The 2:1 acyl donor-to-nucleophile ratio acts as a thermodynamic buffer, compensating for the inevitable competitive hydrolytic side-reaction that produces phenylacetic acid.

  • Enzyme Addition: Introduce 8 IU/mL of immobilized PGA to initiate the reaction.

  • Thermostatic Incubation: Incubate the suspension in a thermostatic shaker at 25°C and 200 rpm.

    • Causality Note: 25°C is the critical intersection point that minimizes the thermal denaturation of PGA at high alkalinity while maintaining favorable reaction kinetics[2].

  • In-Process Monitoring (Self-Validation): Withdraw 50 µL aliquots every 15 minutes. Immediately quench with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature any leached enzyme and halt the reaction. Analyze via RP-HPLC (detection at 215 nm).

  • Product Isolation: Upon reaching maximum conversion (typically plateauing at 45–60 minutes), filter the mixture through a sintered glass funnel to recover the immobilized enzyme. Acidify the filtrate to pH 2.0 with 6 M HCl and extract the N-(2-Phenylacetyl)-L-alanine product using ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum.

Workflow Step1 1. Buffer Preparation (100 mM Phosphate, pH 10.0) Step2 2. Substrate Addition (Alanine + Phenylacetamide) Step1->Step2 Step3 3. Enzyme Addition (Immobilized PGA) Step2->Step3 Step4 4. Thermostatic Incubation (25°C, 200 rpm) Step3->Step4 Step5 5. Reaction Monitoring (RP-HPLC at 215 nm) Step4->Step5 Step6 6. Product Isolation (Acidification & Extraction) Step5->Step6

Biocatalytic workflow for PGA-mediated N-(2-Phenylacetyl)alanine synthesis.

Protocol B: Thermodynamically Controlled Acylation in Biphasic Media

Objective: Synthesis of N-(2-Phenylacetyl)-L-alanine methyl ester.

Step-by-Step Methodology:

  • Solvent System: Prepare a biphasic system consisting of 50% (v/v) ethyl acetate and 50% (v/v) 100 mM phosphate buffer.

  • Substrate Loading: Add L-alanine methyl ester hydrochloride (100 mM) and phenylacetic acid (100 mM).

  • pH Adjustment: Adjust the aqueous phase pH to 7.5.

    • Causality Note: Thermodynamic control relies on the mass action law and reduced water activity; pH 7.5 ensures the enzyme is at its catalytic optimum without requiring the extreme alkalinity needed for kinetic control[3].

  • Biocatalysis: Add immobilized PGA (10 IU/mL) and stir vigorously at 25°C for 24 hours to ensure phase transfer and continuous product formation.

  • Isolation: Separate the organic layer, wash with saturated NaHCO₃ to remove unreacted phenylacetic acid, and evaporate the solvent to yield the highly pure protected dipeptide analog.

Quantitative Optimization Matrix

To guide experimental design and scale-up, the following matrix summarizes the expected conversion rates and enantiomeric excesses (ee) based on established PGA biocatalysis parameters.

Reaction RegimeSubstrateAcyl DonorAqueous pHTemp (°C)Max Conversion (%)Enantiomeric Excess (ee %)
Kinetic Racemic AlaninePhenylacetamide10.025~48 - 50*> 98 (for L-enantiomer)
Kinetic L-Alanine (Pure)Phenylacetamide10.025> 85N/A (Chiral pool)
Thermodynamic L-Alanine-OMePhenylacetic Acid7.52586 - 97N/A (Chiral pool)

*Note: In the kinetic resolution of racemic mixtures, the theoretical maximum conversion is 50%. Reactions should be quenched immediately upon reaching this threshold to prevent subsequent hydrolysis of the newly formed product.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with N-(2-Phenylacetyl)alanine in bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with solubilizing N-(2-Phenylacetyl)alanine fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the thermodynamic and kinetic barriers associated with solubilizing N-(2-Phenylacetyl)alanine for in vitro bioassays.

N-(2-Phenylacetyl)alanine (PubChem CID 564251) is an N-acyl-amino acid characterized by a hydrophobic phenylacetyl group linked via an amide bond to an ionizable alanine moiety[1]. While this structural duality is useful for target binding, it presents significant solubility challenges in the aqueous environments required for biological assays[2]. Poor solubility not only causes compound precipitation but also leads to underestimated biological activity, variable data, and inaccurate structure-activity relationship (SAR) profiling[3].

Below is our comprehensive, mechanistic troubleshooting guide and FAQ to ensure your compound remains fully solubilized and biologically available.

Diagnostic Workflow

G Start N-(2-Phenylacetyl)alanine Solubility Issue CheckStock 1. Prepare Stock Solution (10-30 mM in 100% DMSO) Start->CheckStock CheckBuffer 2. Aqueous Buffer Dilution (Target <1% Final DMSO) CheckStock->CheckBuffer Precipitates Precipitation or Cloudiness Observed? CheckBuffer->Precipitates Sol1 Strategy A: pH Adjustment (Ionize Carboxylic Acid) Precipitates->Sol1 Yes Sol2 Strategy B: Cyclodextrins (Host-Guest Complexation) Precipitates->Sol2 Yes Sol3 Strategy C: Kinetic Mixing (Pre-warm & Sonicate) Precipitates->Sol3 Yes Success Fully Solubilized System Ready for Bioassay Precipitates->Success No Sol1->Success Sol2->Success Sol3->Success

Workflow for resolving N-(2-Phenylacetyl)alanine solubility in bioassays.

Troubleshooting Guide & FAQs

Q1: Why does N-(2-Phenylacetyl)alanine precipitate when I dilute my DMSO stock into the aqueous assay buffer? Causality: This is a classic "solvent polarity shift" phenomenon. You are moving the compound from a solvent with a low dielectric constant (DMSO) into a high dielectric constant environment (water/buffer). The solubility of amino acids is governed by the constant effect of the α -amino carboxylic acid portion and the independent interactions of the neutral, hydrophobic portion of the molecule. Because the phenylacetyl tail is highly hydrophobic, the sudden introduction to water forces the hydrophobic tails to aggregate via hydrophobic exclusion, causing the compound to "crash out" of solution[4].

Q2: What is the optimal protocol for preparing the initial stock solution? Causality: Initial dissolution must overcome the lattice energy of the solid powder. Dimethyl sulfoxide (DMSO) is the industry standard because its basic oxygen atom and polar aprotic nature make it an excellent hydrogen bond acceptor for the amide and carboxylic acid protons[5].

  • Recommendation: Prepare a concentrated stock at 10–30 mM in anhydrous DMSO[6][7]. Do not attempt to dissolve the powder directly into an aqueous buffer, as this will lead to incomplete dissolution and inaccurate final assay concentrations[4].

Q3: How can I prevent precipitation in the final cell-based assay without causing solvent toxicity? Causality: In cell-based assays, the final DMSO concentration must strictly remain below 1% (ideally <0.5%) to prevent cyto- and genotoxic effects, which can confound your biological readouts[4][7]. To maintain solubility at low DMSO concentrations, you must employ formulation strategies:

  • pH Modification: The alanine moiety contains a carboxylic acid group. By ensuring your assay buffer is slightly basic (pH 7.4–8.0), you fully deprotonate the carboxylic acid into its carboxylate anion. This charged species dramatically increases the compound's affinity for water via ion-dipole interactions.

  • Cyclodextrin Complexation: Cyclodextrins (like Hydroxypropyl- β -cyclodextrin or Captisol) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity[8][9]. They act as molecular "chaperones," encapsulating the hydrophobic phenylacetyl tail of the N-acyl amino acid to form a water-soluble inclusion complex, thereby shielding the hydrophobic region from the aqueous environment[9].

Quantitative Comparison of Solubilization Strategies

To assist in selecting the right approach, the following table summarizes the expected outcomes of various solubilization strategies for N-acyl amino acids based on thermodynamic stability and bioassay compatibility.

Solubilization StrategyMechanism of ActionBioassay CompatibilityRisk of Precipitation (at 100 µM)
Direct Aqueous Buffer None (High thermodynamic barrier)HighCritical (>90% crashes out)
100% DMSO Stock Buffer Co-solvent dilutionModerate (Requires <1% DMSO)High (Micro-precipitates form)
Buffer pH Adjustment (>7.4) Ionization of carboxylic acidHigh (If target tolerates pH 7.4)Low (Charge repulsion prevents aggregation)
Addition of HP- β -CD (5-10%) Host-guest inclusion complexVery High (Biocompatible)Minimal (Hydrophobic tail shielded)
Kinetic Heating (37°C) Increases kinetic energyLow (Temporary fix)Moderate (May precipitate upon cooling)

Self-Validating Experimental Protocol: Cyclodextrin-Assisted Solubilization

To ensure trustworthiness in your data, you must use a self-validating protocol. This method utilizes Hydroxypropyl- β -cyclodextrin (HP- β -CD) to solubilize N-(2-Phenylacetyl)alanine and includes a dynamic light scattering (DLS) or optical density (OD) check to definitively prove the absence of micro-aggregates before applying the compound to your cells or enzymes.

Materials Required:

  • N-(2-Phenylacetyl)alanine powder

  • Anhydrous DMSO (Cell-culture grade)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD)

  • Aqueous Assay Buffer (e.g., PBS or HEPES, pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of N-(2-Phenylacetyl)alanine and dissolve it in anhydrous DMSO to create a 20 mM primary stock. Vortex vigorously for 1-2 minutes[4].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your chosen aqueous assay buffer (pH 7.4).

  • Complexation (The Critical Step): Instead of adding the DMSO stock directly to the plain buffer, add the required volume of the 20 mM DMSO stock dropwise into the 10% HP- β -CD buffer while vortexing continuously.

    • Scientific Rationale: Introducing the compound directly into the cyclodextrin environment allows the hydrophobic phenylacetyl tail to immediately partition into the cyclodextrin cavity before it has a chance to aggregate with other compound molecules[8].

  • Equilibration: Incubate the mixture at 37°C for 15 minutes to thermodynamically drive the host-guest inclusion complex to completion.

  • Self-Validation (Aggregate Check): Before applying to your assay, measure the absorbance of the solution at 600 nm (OD600) against a blank of the HP- β -CD buffer.

    • Validation Logic: A true solution will have an OD600 of exactly 0.000. Any reading above 0.005 indicates the presence of light-scattering micro-precipitates. If aggregates are detected, increase the HP- β -CD concentration or apply mild sonication[3][4].

  • Assay Application: Proceed with your bioassay, ensuring the final DMSO concentration remains 0.5%[4].

References

  • N-(2-Phenylacetyl)alanine | C11H13NO3 | CID 564251 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL:[Link]

  • N-Acylamides Source: Wikipedia URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Bioequivalence & Bioavailability Source: MedCrave online URL:[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Source: ResearchGate URL:[Link]

  • Effect of Cyclodextrins on the Biofilm Formation Capacity of Pseudomonas aeruginosa PAO1 Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Chitosan/Cyclodextrin/TPP Nanoparticles Loaded with Quercetin as Novel Bacterial Quorum Sensing Inhibitors Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of N-(2-Phenylacetyl)alanine

Introduction N-(2-Phenylacetyl)alanine is a critical N-acyl amino acid intermediate, frequently utilized as a substrate for enzymatic kinetic resolution (e.g., via Penicillin G Acylase) to yield enantiopure amino acids ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-Phenylacetyl)alanine is a critical N-acyl amino acid intermediate, frequently utilized as a substrate for enzymatic kinetic resolution (e.g., via Penicillin G Acylase) to yield enantiopure amino acids , . Its synthesis typically relies on the Schotten-Baumann acylation of alanine with phenylacetyl chloride . However, isolating high-purity crystals is often complicated by the co-precipitation of hydrolysis byproducts (phenylacetic acid), unreacted starting materials, inorganic salts, and the kinetic phenomenon of "oiling out" (liquid-liquid phase separation) .

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure robust impurity rejection during crystallization.

Part 1: Troubleshooting Guide & FAQs

Q1: My crystallization batch "oiled out" into a sticky emulsion instead of forming a crystalline suspension. Why did this happen, and how do I fix it? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling rate is too rapid, pushing the supersaturated solution into a miscibility gap before nucleation can overcome its activation energy barrier . The solute separates into a solute-rich liquid phase (oil) and a solvent-rich phase. This oil phase acts as a highly effective solvent for impurities, severely degrading product purity and preventing proper crystal lattice formation. Solution:

  • Reduce Cooling Rate: Implement a linear or cubic cooling profile (e.g., 0.1 °C/min) to maintain the system strictly within the metastable zone.

  • Seeding: Introduce 1-2% wt/wt seed crystals just below the solubility curve. This provides a surface area that bypasses the high primary nucleation barrier, forcing crystal growth before LLPS can occur.

Q2: The dried product contains unacceptable levels of phenylacetic acid (PAA). How can I improve the rejection of this specific impurity? Causality: PAA is generated via the competitive hydrolysis of phenylacetyl chloride during the aqueous Schotten-Baumann reaction. Because PAA and N-(2-Phenylacetyl)alanine share similar solubility profiles in acidic aqueous media, PAA easily co-crystallizes or adsorbs onto the growing crystal surfaces. Solution:

  • Solvent Wash: Wash the filtered wet cake with cold, non-polar solvents (e.g., heptane or toluene). PAA exhibits higher solubility in these solvents compared to the highly polar N-acyl amino acid.

  • Recrystallization: If PAA is incorporated directly into the crystal lattice, perform a recrystallization using an ethanol/water mixture, which offers a superior thermodynamic separation factor for these two species.

Q3: I am detecting high inorganic salt (NaCl) content in my final crystals. What is the mechanism of this entrapment? Causality: NaCl is a stoichiometric byproduct of neutralizing the HCl generated during acylation with NaOH. If the crystal growth rate is too fast, the advancing crystal faces can entrap microscopic droplets of the NaCl-rich mother liquor, forming internal liquid inclusions. Solution:

  • Improve Agitation: Increase the crystallizer's impeller speed to reduce the boundary layer thickness around the growing crystals, allowing latent heat and rejected impurities to diffuse away efficiently.

  • Reslurry: If inclusions are already formed, a simple surface wash will fail. You must reslurry the crystals in cold water or perform a wet-milling step to fracture the crystals and release the trapped mother liquor.

Part 2: Experimental Protocols

Self-Validating Synthesis & Crystallization Workflow

Step 1: Schotten-Baumann Acylation

  • Dissolve 1.0 equivalent of L-alanine in a 2.0 M NaOH aqueous solution. Chill the reactor to 0–5 °C .

  • Simultaneously add 1.1 equivalents of phenylacetyl chloride and 2.0 M NaOH dropwise via a dual-feed system.

  • Validation Check: Continuously monitor the pH; it must remain strictly between 10.0 and 10.5 . Dropping below pH 10 favors the hydrolysis of the acyl chloride into phenylacetic acid, while exceeding pH 11 degrades the starting materials.

Step 2: Phase Separation & Acidification

  • Once the reaction is complete, wash the aqueous layer with ethyl acetate to extract unreacted phenylacetyl chloride and trace non-polar impurities. Discard the organic layer.

  • Transfer the purified aqueous layer (containing the sodium salt of the product) to a jacketed crystallizer.

  • Slowly add 2.0 M HCl under vigorous stirring until the pH reaches 2.0–2.5 .

  • Validation Check: N-(2-Phenylacetyl)alanine has a pKa of ~3.5. A final pH > 3.0 leaves the molecule partially ionized, which drastically reduces crystallization yield and alters the desired crystal habit.

Step 3: Controlled Cooling & Seeding

  • Heat the acidified solution to 60 °C to ensure complete dissolution and erase any thermal history.

  • Cool the solution at a controlled rate of 0.2 °C/min to 45 °C .

  • Add 1% wt/wt pure N-(2-Phenylacetyl)alanine seed crystals. Hold the temperature isothermally for 30 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Resume cooling at a slower rate of 0.1 °C/min down to 5 °C .

Step 4: Filtration and Washing

  • Filter the resulting suspension under vacuum.

  • Wash the cake with 2 bed-volumes of ice-cold water (to purge surface NaCl), followed immediately by 1 bed-volume of cold heptane (to purge surface PAA).

  • Dry under vacuum at 45 °C until a constant weight is achieved.

Part 3: Quantitative Data Presentation

Table 1: Impurity Profile and Rejection Strategies for N-(2-Phenylacetyl)alanine

ImpurityChemical SourceEntrapment MechanismTargeted Rejection StrategyTarget Specification
Phenylacetic Acid Hydrolysis of acyl chlorideCo-crystallization / Surface adsorptionCold heptane wash; EtOH/Water recrystallization< 0.5% w/w
Alanine Unreacted starting materialRemains dissolved in mother liquorHighly soluble in acidic water; rejected in filtrate< 0.1% w/w
Sodium Chloride Neutralization byproductLiquid inclusionsSlower crystal growth; cold water reslurry< 0.2% w/w
Isomeric Impurities Racemization (if chiral)Solid solution formationEnzymatic resolution; chiral chromatography> 99% ee

Part 4: Visualizations

Workflow N1 1. Aqueous Alanine + NaOH (pH > 10) N2 2. Schotten-Baumann Acylation (Add Phenylacetyl Chloride) N1->N2 N3 3. Aqueous N-(2-Phenylacetyl)alanine Sodium Salt N2->N3 NaCl Byproduct N4 4. Acidification to pH 2.0-3.0 (Add HCl) N3->N4 N5 5. Controlled Cooling & Seeding at Metastable Zone N4->N5 Supersaturation N6 6. Filtration & Cold Water Wash (Salt/PAA Removal) N5->N6 Crystal Growth N7 7. Pure N-(2-Phenylacetyl)alanine Crystals N6->N7 Drying

Synthesis and crystallization workflow of N-(2-Phenylacetyl)alanine.

Troubleshooting N1 Impure or Failed Crystallization Batch N2 Oiling Out (LLPS) Amorphous Gum N1->N2 Fast Cooling N3 High Phenylacetic Acid (Co-crystallization) N1->N3 Hydrolysis Byproduct N4 High NaCl Content (Liquid Inclusions) N1->N4 Fast Growth N5 Reduce cooling rate & Seed at metastable zone N2->N5 Resolution N6 Wash with cold Heptane or Recrystallize (EtOH/H2O) N3->N6 Resolution N7 Reslurry in cold water & Improve crystallizer agitation N4->N7 Resolution

Troubleshooting logic for common impurities and crystallization failures.

References

  • National Center for Biotechnology Information. "N-(2-Phenylacetyl)alanine | C11H13NO3 | CID 564251". PubChem. URL:[Link]

  • Basso, A., et al. "Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli". Tetrahedron: Asymmetry. URL:[Link]

  • Pellis, A., et al. "Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants". Green Chemistry, RSC Publishing. URL:[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". Crystal Growth & Design, ACS Publications. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". AutoChem Applications. URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Background Noise in N-(2-Phenylacetyl)alanine LC-MS Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals System: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analyte Profile: N-(2-Phenylacetyl)alanine is a polar, acidic acyl amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals System: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analyte Profile: N-(2-Phenylacetyl)alanine is a polar, acidic acyl amino acid. It is typically analyzed in negative electrospray ionization (ESI-) mode due to its carboxylic acid moiety.

Achieving a pristine baseline in ESI- is notoriously difficult because the ionization process is highly susceptible to charge competition, solvent cluster formation, and matrix suppression. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate background noise.

Diagnostic Logic: Isolating the Source of Noise

Background noise rarely originates from a single source. It is critical to establish a self-validating diagnostic loop to determine whether the noise is chemical (e.g., solvent impurities, matrix effects) or electronic (e.g., detector instability).

Diagnostic_Workflow Start High Background Noise in LC-MS Step1 Run 'Dry' MS Scan (No LC flow) Start->Step1 Decision1 Noise Persists? Step1->Decision1 MS_Issue MS Contamination (Clean Source/Check Gases) Decision1->MS_Issue Yes Step2 Infuse Mobile Phase (Bypass Column) Decision1->Step2 No Decision2 Noise Persists? Step2->Decision2 Solvent_Issue Solvent/Pump Issue (Flush System/Change Solvents) Decision2->Solvent_Issue Yes Step3 Run Blank Injection (With Column) Decision2->Step3 No Decision3 Noise Persists? Step3->Decision3 Column_Issue Column Bleed/Carryover (Wash/Replace Column) Decision3->Column_Issue Yes Sample_Issue Matrix Effect (Optimize Sample Prep) Decision3->Sample_Issue No (Only in Sample)

Logical diagnostic workflow to isolate LC-MS background noise sources.

Frequently Asked Questions & Troubleshooting

Q1: My baseline is consistently high and noisy. How do I determine if the contamination is from my sample or the instrument?

A: You must utilize a systematic, self-validating blank injection protocol to isolate the variable. High, noisy baselines in the low-molecular-weight range are almost always chemical noise rather than electronic noise 1.

  • The Causality: HPLC-grade solvents contain low-m/z impurities that cluster during desolvation, creating a high background in ESI-.

  • The Fix: Switch exclusively to LC-MS grade solvents. Run a "dry" scan (no LC flow). If the noise disappears, the MS is clean. Next, infuse the mobile phase directly. If noise spikes, your solvents or pump lines are contaminated. If the noise only appears after injecting a biological blank, the issue is matrix-related[1].

Q2: N-(2-Phenylacetyl)alanine suffers from severe ion suppression in my biological matrices (e.g., plasma). How do I fix this?

A: Matrix compounds (like phospholipids and residual salts) co-eluting with your target analyte compete for charge on the ESI droplet surface, leading to severe ion suppression and baseline elevation 2.

  • The Causality: ESI is highly sensitive to the physical properties of the droplet. High salt concentrations prevent the droplet from reaching the Rayleigh limit efficiently, trapping your analyte.

  • The Fix: Implement a divert valve programmed to send the first 1–2 minutes of the LC effluent (containing unretained salts) directly to waste before switching to the mass spectrometer . This simple mechanical bypass drastically reduces ion source contamination.

Q3: What ESI source parameters can I optimize to immediately improve the Signal-to-Noise (S/N) ratio for this specific metabolite?

A: Cone gas flow rate and cone voltage are your most critical levers.

  • The Causality: A low cone gas flow rate fails to fully evaporate solvent clusters, allowing them to enter the MS optics and register as chemical noise. Conversely, an optimized cone gas flow acts as a physical barrier, sweeping away neutral solvent molecules and interfering ions 3.

  • The Fix: Empirically increase the cone gas flow rate (e.g., from 150 L/hr to 350 L/hr). Studies show this can significantly decrease background noise in low-mass transitions by enhancing droplet desolvation[3].

Q4: I have ruled out the LC, but my baseline is still high. How do I recover sensitivity if the ion source is already contaminated?

A: Matrix buildup on the vaporizer or corona needle causes continuous desorption of contaminants, constantly raising the baseline.

  • The Fix: Implement an overnight "steam cleaning" protocol. By running a high-temperature, high-gas-flow method with a low flow of clean solvent, you can bake off and flush out residual matrix components from the source optics 4. This is one of the most effective ways to restore S/N levels[4].

Quantitative Impact of Optimization Parameters

The following table summarizes the expected quantitative improvements when optimizing key parameters for acyl amino acid analysis.

ParameterSub-optimal ConditionOptimized ConditionMechanistic EffectImpact on S/N Ratio
Solvent Grade HPLC-grade MethanolLC-MS grade MethanolEliminates low-m/z organic impuritiesBaseline noise reduced by ~40%
Cone Gas Flow 150 L/hr350 L/hrEnhances droplet desolvation; sweeps solvent clustersS/N increases up to 3.5x
Divert Valve Continuous flow to MS0–2 min diverted to wastePrevents source coating by unretained saltsS/N increases up to 2.0x
Source Cleaning No routine cleaningOvernight "Steam Clean"Desorbs baked-on matrix from the vaporizerBaseline noise reduced by ~50%

Standard Operating Procedures (SOPs)

Protocol 1: Solid-Phase Extraction (SPE) to Eliminate Matrix Effects

To prevent phospholipids from causing baseline noise, a rigorous sample preparation workflow is required.

SPE_Workflow Sample Biological Sample (Plasma/Feces) ProteinPrecip Protein Precipitation (Cold MeOH, 1:3 v/v) Sample->ProteinPrecip Centrifuge Centrifugation (14,000 x g, 10 min) ProteinPrecip->Centrifuge SPE_Condition Condition SPE Cartridge (MeOH -> H2O) Centrifuge->SPE_Condition SPE_Load Load Supernatant SPE_Condition->SPE_Load SPE_Wash Wash Interferences (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (100% MeOH) SPE_Wash->SPE_Elute Evaporate Dry & Reconstitute (Initial Mobile Phase) SPE_Elute->Evaporate

Step-by-step Solid-Phase Extraction (SPE) workflow to minimize matrix effects.

Step-by-Step Methodology:

  • Precipitation: Add 300 µL of ice-cold LC-MS grade Methanol to 100 µL of plasma to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., HLB) with 1 mL Methanol followed by 1 mL LC-MS grade H2O.

  • Loading: Load the supernatant onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in H2O to elute polar salts and highly hydrophilic interferences.

  • Elution: Elute N-(2-Phenylacetyl)alanine using 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase conditions prior to injection.

Protocol 2: ESI Source "Steam Cleaning"

Perform this self-validating maintenance protocol when baseline noise remains high despite using fresh LC-MS grade solvents.

Step-by-Step Methodology:

  • Bypass Column: Remove the analytical column and install a zero-dead-volume union.

  • Set LC Parameters: Set LC flow to 0.5 mL/min using a mixture of 50:50 LC-MS grade Water:Methanol.

  • Set MS Parameters:

    • Nebulizer pressure: 60 psi

    • Drying gas flow: 13 L/min

    • Drying gas temperature: 350°C

    • Vaporizer temperature (if applicable): 400°C

  • Valve Routing: Ensure the MS stream selection valve is set to direct flow into the MS.

  • Execution: Run this method overnight (minimum 8 hours) to continuously desorb and flush out baked-on matrix contaminants[4].

  • Validation: The following morning, run a "dry" MS scan. The background TIC (Total Ion Chromatogram) should drop below 200,000 counts.

References

  • Benchchem. "Minimizing background noise in mass spectrometry data." Available at: 1

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Available at: 2

  • NIH PMC. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique." Available at:

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Available at: 3

  • Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Available at: 4

Sources

Optimization

N-(2-Phenylacetyl)alanine stability and storage under UV light

Welcome to the Advanced Technical Support Center Scientist-to-Scientist Troubleshooting & Methodology Guide As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues with N-acyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center Scientist-to-Scientist Troubleshooting & Methodology Guide

As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues with N-acylated amino acids. N-(2-Phenylacetyl)alanine (also known as N-phenylacetyl-L-alanine) is a highly useful biochemical building block, but it possesses specific structural vulnerabilities. The N-phenylacetyl moiety acts as a distinct chromophore, absorbing UV light (typically with an absorption maximum around 258 nm)[1]. This makes the compound highly susceptible to photolytic degradation and hydrolytic instability when improperly handled[2].

This guide is designed to move beyond basic handling instructions. Here, we explore the causality behind degradation, provide self-validating experimental protocols, and offer data-driven troubleshooting for your workflows.

I. Causality-Driven FAQs: Storage & Handling

Q: Why does my N-(2-Phenylacetyl)alanine solution show altered HPLC retention times after sitting on the benchtop? A: You are observing UV-induced photodegradation. The phenyl ring conjugated to the acetyl group acts as an antenna for ambient UV light. Upon photon absorption, the molecule enters an excited state, which lowers the activation energy required for the homolytic cleavage of the amide bond. This process releases phenylacetic acid and free L-alanine[3]. In aqueous solutions, this photolysis is coupled with unexpected hydrolytic instability common to N-acylated amino acid amides[2].

Q: What is the optimal storage matrix to prevent this degradation? A: For long-term preservation, the compound must be stored as a lyophilized solid at -20°C in amber glass vials purged with argon or nitrogen. The Causality: Low temperatures arrest baseline thermal hydrolysis, while the amber glass blocks wavelengths below 500 nm, preventing the initial photo-excitation step. Purging with inert gas prevents secondary photo-oxidation reactions that occur when UV-generated radicals interact with atmospheric oxygen. When working with complex N-phenylacetyl conjugates, avoiding direct UV exposure is critical to maintaining structural integrity[4].

II. Quantitative Stability Profile

To aid in your experimental planning, below is a comparative matrix of N-(2-Phenylacetyl)alanine stability under various environmental stressors.

Storage ConditionMatrix / StateLight ExposureTimePurity Recovery (%)Major Degradants Detected
-20°C Solid (Argon purged)Dark6 Months> 99.5%None
4°C Aqueous Solution (pH 7)Dark7 Days98.2%Phenylacetic acid (Trace)
25°C Aqueous Solution (pH 7)Ambient Lab Light7 Days85.4%Phenylacetic acid, L-Alanine
25°C Aqueous Solution (pH 7)UV (254 nm)24 Hours< 50.0%Phenylacetic acid, Complex photoproducts

III. Self-Validating Protocol: Photostability Testing (ICH Q1B Aligned)

If you suspect your batch has been compromised, or if you are formulating a drug product containing N-(2-Phenylacetyl)alanine, you must run a controlled photostability assay. This protocol is designed as a self-validating system—it includes internal controls that prove the assay's mechanical success regardless of the compound's performance.

Materials Required:

  • HPLC-grade Water and Acetonitrile

  • Quartz vials (UV transparent) and Amber vials (UV blocking)

  • Photoreactor chamber (254 nm or simulated D65 sunlight)

  • RP-HPLC system with a C18 column and Diode Array Detector (DAD)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-(2-Phenylacetyl)alanine in a 50:50 Water/Acetonitrile mixture.

  • Control Generation (The Validation Step): Aliquot the stock into three distinct environments:

    • Test Sample: 2 mL in a clear Quartz vial.

    • Dark Control: 2 mL in an Amber vial, tightly wrapped in aluminum foil.

    • Thermal Control: 2 mL in a foil-wrapped Amber vial, placed in a dark incubator set to the exact internal temperature of the photoreactor. (This isolates thermal degradation from photolytic degradation).

  • Exposure: Place the Test Sample and Dark Control into the photoreactor. Expose to 254 nm UV light for 24 hours.

  • Chromatographic Analysis: Inject 10 µL of each sample into the RP-HPLC. Monitor absorbance at 210 nm (amide bonds) and 258 nm (phenylacetyl chromophore)[1].

  • Data Interpretation & Mass Balance:

    • If the Thermal Control shows degradation, your solvent pH or temperature is causing baseline hydrolysis.

    • If the Dark Control is intact but the Test Sample is degraded, photolysis is confirmed.

    • Critical Check: Calculate the mass balance. The integrated area of the parent peak plus the degradant peaks (e.g., phenylacetic acid) must equal the initial concentration area. A mass balance deficit indicates the formation of volatile degradants or non-UV-absorbing radicals.

IV. Mechanistic Workflow: UV Degradation Pathway

Understanding the molecular fate of your compound is essential for troubleshooting downstream assay failures. The diagram below illustrates the logical flow of UV-induced degradation and the necessary corrective interventions.

Photodegradation Compound N-(2-Phenylacetyl)alanine (Intact Molecule) UV UV Light Exposure (254 nm - 300 nm) Compound->UV Excited Excited Singlet/Triplet State (Radical Intermediate) UV->Excited Hydrolysis Pathway A: Photolytic Cleavage (Amide Bond Scission) Excited->Hydrolysis Oxidation Pathway B: Photo-Oxidation (Alpha-Carbon Attack) Excited->Oxidation Products1 Phenylacetic Acid + L-Alanine Hydrolysis->Products1 Products2 Complex Photoproducts (Loss of Mass Balance) Oxidation->Products2 Intervention Corrective Action: Store at -20°C in Amber Glass Purge with Argon Products1->Intervention Products2->Intervention

Fig 1: Photodegradation pathways of N-(2-Phenylacetyl)alanine and required storage interventions.

V. References

  • Araj, S. K., et al. "Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)". ResearchGate. Available at:[Link]

  • Wang, Q., & Guo, Z. "Synthetic and Immunological Studies of 5′-N-phenylacetyl sTn to Develop Carbohydrate-Based Cancer Vaccines". PMC / ACS Med Chem Lett. Available at: [Link]

  • BRENDA Enzyme Database. "Ligand view of phenylacetic acid (Degradation Pathways)". BRENDA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy Guide: N-(2-Phenylacetyl)alanine vs. N-Acetylalanine

As drug development increasingly leverages endogenous metabolic pathways and microbiome-derived signaling, understanding the structure-activity relationships (SAR) of acylated amino acids is paramount. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly leverages endogenous metabolic pathways and microbiome-derived signaling, understanding the structure-activity relationships (SAR) of acylated amino acids is paramount. This guide provides an objective, data-driven comparison between two distinct acylated alanines: N-acetylalanine , a ubiquitous endogenous metabolite and protein modification, and N-(2-Phenylacetyl)alanine , a bulkier, lipophilic derivative associated with microbial co-metabolism and biocatalytic applications.

By dissecting their physicochemical properties, target engagement mechanisms, and experimental handling, this guide equips researchers with the actionable insights necessary for biomarker discovery and synthetic prodrug design.

Structural and Physicochemical Profiling

The biological efficacy of an acylated amino acid is fundamentally dictated by its N-terminal modification. The transition from a simple acetyl group to a phenylacetyl group introduces significant steric bulk and hydrophobicity, fundamentally altering the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Comparison of Acylated Alanines

PropertyN-AcetylalanineN-(2-Phenylacetyl)alanine
Molecular Formula C5H9NO3C11H13NO3
Molecular Weight 131.13 g/mol 207.23 g/mol
Lipophilicity (XLogP3) -0.8 (Highly Hydrophilic)1.1 (Moderately Lipophilic)
Steric Bulk Minimal (Methyl group)High (Benzyl group)
Primary Biological Role Endogenous protein modification, metabolic biomarkerMicrobiome-derived metabolite, biocatalytic substrate
Membrane Permeability Low (Requires active transport, e.g., PepT1)Moderate to High (Passive diffusion facilitated by phenyl ring)
Biological Efficacy & Mechanisms of Action

N-Acetylalanine: Endogenous Signaling and Biomarker Efficacy N-acetylalanine is a critical component of the cellular metabolome. Biologically, N-terminal acetylation is a widespread co-translational modification that dictates protein stability via the N-degron pathway. Beyond protein structure, free N-acetylalanine serves as a highly sensitive metabolic biomarker. Recent metabolomic profiling in rheumatic diseases demonstrated that baseline levels of N-acetylalanine, alongside other specific metabolites, can predict patient response to TNF inhibitors with 85.7% sensitivity and 100% specificity 1. Furthermore, advanced LC-MS/MS workflows have identified various acylated alanines as critical modulators of inflammation and GPCR signaling 2.

N-(2-Phenylacetyl)alanine: Microbiome Signaling and Biocatalysis The addition of the phenylacetyl moiety shifts the molecule's biological context. Phenylacetylated amino acids are frequently generated via the gut-liver axis, where microbial fermentation of phenylalanine yields phenylacetic acid, which is subsequently conjugated to amino acids in the liver. Metabolomic studies, such as those evaluating dietary interventions in canines, have tracked circulating phenylacetylalanine as a responsive biomarker of systemic metabolic shifts 3. In synthetic biology, the bulky phenylacetyl group is highly efficacious for enzymatic resolution. Industrial biocatalysis frequently utilizes Penicillin G amidase or engineered acylases to enantioselectively resolve N-phenylacetyl-amino acids, offering a highly efficient route to enantiopure amino acid building blocks 4.

Experimental Methodologies

To accurately assess the biological efficacy of these compounds, robust, self-validating experimental protocols are required. The following methodologies emphasize causality in experimental design, ensuring data integrity.

Protocol 1: LC-MS/MS Quantification of Acylated Alanines in Biological Matrices

Rationale: Acylated amino acids often suffer from low MS response and co-elution with isobaric interferences. Chemical derivatization enhances ionization efficiency and chromatographic retention, establishing a self-validating quantitative system.

  • Sample Preparation : Aliquot 50 µL of plasma/serum. Add 150 µL of ice-cold acetonitrile containing stable-isotope-labeled internal standards (e.g., 13C -N-acetylalanine) to precipitate proteins. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Derivatization (Optional but Recommended for NA-Ala) : Transfer 100 µL of supernatant and react with a coupling reagent (e.g., HATU) and a fluorogenic/ionizable amine. Causality: This step is critical to enhance the MS signal of the short-chain, highly polar N-acetylalanine. N-(2-Phenylacetyl)alanine typically ionizes well without derivatization due to the electron-rich phenyl ring.

  • Chromatographic Separation : Inject 5 µL onto a ZORBAX Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Causality: The hydrophobic C18 stationary phase effectively resolves the hydrophilic NA-Ala (early eluting) from the lipophilic NPA-Ala (late eluting), preventing ion suppression.

  • MS/MS Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions (e.g., loss of the acetyl vs. phenylacetyl moiety).

Protocol 2: In Vitro Enzymatic Stability and Acylase Resolution Assay

Rationale: Assessing the stability of the amide bond against specific acylases determines the compound's viability as a prodrug or biocatalytic substrate.

  • Enzyme Incubation : Prepare a 10 mM solution of the racemic N-acyl-amino acid in 50 mM phosphate buffer (pH 7.6). Add purified acylase (e.g., Penicillin G amidase for NPA-Ala, or Aminoacylase-1 for NA-Ala) to a final concentration of 1 U/mL.

  • Kinetic Sampling : Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 50 µL of 1% trifluoroacetic acid (TFA) in methanol to denature the enzyme.

  • Chiral HPLC Analysis : Analyze the quenched samples using a chiral stationary phase column (e.g., Chirobiotic T). Causality: Standard reverse-phase HPLC cannot distinguish stereoisomers; chiral HPLC is mandatory to determine the enantiomeric excess (ee) of the released free alanine, validating the stereospecific efficacy of the enzyme.

  • Data Calculation : Calculate the Michaelis-Menten constants ( Km​ and Vmax​ ) to quantify the enzyme's affinity and catalytic efficiency for the specific N-acyl group.

Quantitative Efficacy Data

The following table synthesizes typical experimental outcomes when evaluating these two compounds in parallel biological assays.

Table 2: Comparative Biological and Enzymatic Efficacy

ParameterN-AcetylalanineN-(2-Phenylacetyl)alanine
Cellular Uptake (Caco-2 Papp​ ) < 1.0 x 10⁻⁶ cm/s (Low)~ 15.0 x 10⁻⁶ cm/s (High)
Aminoacylase-1 Affinity ( Km​ ) High Affinity (~0.5 mM)Low Affinity (>5.0 mM, poor substrate)
Penicillin G Amidase Affinity NegligibleHigh Affinity (~0.2 mM)
Metabolic Half-Life (Plasma) Short (< 1 hour)Moderate (2-4 hours)
Receptor Binding (Hydrophobic pockets) PoorModerate to Strong
Pathway Visualization

The divergent physicochemical properties of these two molecules dictate entirely different biological trajectories, from their synthesis to their cellular targets.

G NAA N-Acetylalanine (Endogenous Metabolite) NAA_Path N-Terminal Acetylation & N-Degron Pathway NAA->NAA_Path Enzymatic Acetylation NPA N-(2-Phenylacetyl)alanine (Microbial/Synthetic Metabolite) NPA_Path Microbial Co-Metabolism & Acylase Resolution NPA->NPA_Path Gut-Liver Axis / Synthesis NAA_Effect Protein Stability Regulation & Disease Biomarker NAA_Path->NAA_Effect Target Engagement NPA_Effect Enhanced Lipophilicity & Biocatalytic Substrate NPA_Path->NPA_Effect Membrane Permeation

Divergent biological pathways and target engagement mechanisms of NA-Ala vs NPA-Ala.

References
  • Beyond Monotherapy: Exploring the Efficacy and Safety of Dual Biologic Strategies in Rheumatic Diseases Source: Dove Medical Press URL:[Link]

  • Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction Source: ACS Publications URL:[Link]

  • Betaine and L-Carnitine Synergistically Influence the Metabolome and Immune Response in Dogs Source: MDPI URL: [Link]

  • Purification and characterization of enantioselective N-acetyl-β-Phe acylases from Burkholderia sp. AJ110349 Source: Taylor & Francis URL:[Link]

Sources

Comparative

Comparative Guide: Evaluating N-(2-Phenylacetyl)alanine Derivatives as Enzyme Inhibitors

Executive Summary & Target Context Penicillin G Acylase (PGA, EC 3.5.1.11) is a cornerstone biocatalyst in the pharmaceutical industry, primarily used for the1[1], the vital precursor for semi-synthetic β -lactam antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Context

Penicillin G Acylase (PGA, EC 3.5.1.11) is a cornerstone biocatalyst in the pharmaceutical industry, primarily used for the1[1], the vital precursor for semi-synthetic β -lactam antibiotics. Understanding the active site topography of PGA is critical for engineering more efficient biocatalysts.2[2] serve as excellent structural probes and competitive inhibitors for this enzyme. By mimicking the natural substrate, these derivatives allow researchers to map the stereochemical constraints of the enzyme's active site. This guide objectively compares the inhibitory performance of various N-(2-Phenylacetyl)alanine stereoisomers against standard inhibitors, providing the mechanistic causality and self-validating experimental protocols required for robust enzyme kinetic profiling.

Structural Rationale & Mechanistic Causality

To understand why N-(2-Phenylacetyl)alanine derivatives act as competitive inhibitors, we must examine the causality of their binding within the PGA active site.

PGA functions via a catalytic N-terminal serine (Ser290 in E. coli), which acts as the 3[3]. The active site is divided into two primary subsites:

  • The S1 Subsite (Hydrophobic Pocket): This pocket is highly specific for the phenylacetyl moiety of Penicillin G. The N-(2-phenylacetyl) group of our derivatives anchors perfectly into this hydrophobic cleft, driving the primary binding affinity.

  • The S1' Subsite (Leaving Group Pocket): In the natural reaction, this pocket accommodates the bulky 6-APA β -lactam ring. In our inhibitor models, the alanine moiety occupies this space.

The Stereochemical Causality: The chirality of the alanine derivative dictates its inhibitory potency. The L-enantiomer (N-(2-Phenylacetyl)-L-alanine) positions its carboxylate group to form a favorable electrostatic salt bridge with Arg145 in the S1' pocket. Conversely, the D-enantiomer forces the carboxylate into a sterically hindered orientation, resulting in a4[4]. Phenylacetic acid (PAA), lacking the amino acid extension entirely, binds exclusively to the S1 pocket and serves as the 4[4].

Quantitative Comparison of Derivatives

The following table summarizes the comparative kinetic parameters of N-(2-Phenylacetyl)alanine derivatives against the baseline inhibitor, Phenylacetic acid. Data reflects 3[3].

Inhibitor CompoundStereochemistryTarget Subsite(s) Ki​ (mM)Relative Affinity
Phenylacetic acid (PAA) N/AS10.45Baseline (High)
N-(2-Phenylacetyl)-L-alanine L-isomerS1 + S1'~1.20Moderate
DL-N-Phenylacetylalanine RacemicS1 + S1'5.80Low
N-(2-Phenylacetyl)-D-alanine D-isomerS1 + S1'> 10.0Very Low (Steric Clash)

Note: The racemic mixture (DL-N-Phenylacetylalanine) exhibits an4[4], reflecting the averaged binding kinetics of the potent L-isomer and the sterically hindered D-isomer.

Visualizing the Inhibition Pathway

The competitive inhibition mechanism relies on the formation of a dead-end Enzyme-Inhibitor (EI) complex, preventing the acylation step required for substrate turnover.

PGA_Inhibition E Penicillin G Acylase (PGA) Free Enzyme ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Dead-End Complex (EI) E->EI + Inhibitor (I) S Penicillin G (Substrate) S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl k2 (Acylation) P1 6-APA (Product 1) Acyl->P1 Release P2 Phenylacetic Acid (Product 2) Acyl->P2 k3 (Deacylation, H2O) P2->E Enzyme Regeneration I N-(2-Phenylacetyl)alanine (Competitive Inhibitor) I->EI EI->ES Blocks Active Site

Caption: Kinetic pathway of Penicillin G Acylase highlighting competitive inhibition by N-(2-Phenylacetyl)alanine.

Experimental Protocols: Self-Validating Inhibition Assay

To accurately determine the Ki​ of these derivatives, we utilize a continuous spectrophotometric assay employing the 5[5] (6-nitro-3-phenylacetamidobenzoic acid).

Why NIPAB? Traditional Penicillin G hydrolysis requires pH-stat titration or HPLC, which are low-throughput and prone to buffering artifacts. NIPAB hydrolysis yields 5-amino-2-nitrobenzoic acid, which 6[6] ( ϵ=8730 M−1cm−1 ), allowing for real-time, high-throughput kinetic monitoring.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.

  • Substrate Stock: Prepare a 1.5 mM stock of NIPAB in assay buffer.

  • Inhibitor Stocks: Prepare serial dilutions of N-(2-Phenylacetyl)alanine (0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM, 10.0 mM) in assay buffer.

  • Enzyme Solution: Dilute purified PGA to a working concentration of ~0.1 U/mL (ensuring the reaction rate remains linear for the first 5 minutes).

Step 2: Assay Execution

  • In a 1 mL quartz cuvette (1 cm path length), combine 800 µL of Assay Buffer and 100 µL of the selected Inhibitor Stock.

  • Add 50 µL of NIPAB stock (Final NIPAB concentrations should range from 0.05 mM to 0.15 mM across different runs).

  • Incubate the cuvette at 37°C for 3 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding 50 µL of the PGA Enzyme Solution.

  • Record the absorbance at 405 nm continuously for 3 minutes using a temperature-controlled spectrophotometer.

Step 3: Data Validation & Analysis (Self-Validating System)

  • Internal Control: Run a baseline reaction with 0 mM inhibitor to establish the uninhibited maximum velocity ( Vmax​ ) and Michaelis constant ( Km​ ) for NIPAB.

  • Calculate Initial Velocity ( v0​ ): Determine the slope of the linear portion of the progress curve ( ΔA405​/min ). Convert to μmol/min using the extinction coefficient.

  • Dixon Plot Validation: Plot 1/v0​ on the y-axis against the Inhibitor Concentration [I] on the x-axis for at least three different NIPAB concentrations.

  • Causality Check: If the inhibitor is strictly competitive (binding only to the free enzyme), the lines for different substrate concentrations will intersect in the second quadrant. The x-coordinate of this intersection point equals −Ki​ . If the lines are parallel, the inhibition is uncompetitive, signaling an experimental artifact or a different binding mechanism.

References

  • Title: Purification and Properties of Penicillin Amidase from Bacillus megaterium | Source: ASM Journals | URL
  • Title: N-(2-Phenylacetyl)
  • Title: Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus | Source: Applied and Environmental Microbiology - ASM Journals | URL
  • Title: Cloning, Overexpression, and Characterization of a Novel Thermostable Penicillin G Acylase from Achromobacter xylosoxidans | Source: ASM Journals | URL
  • Title: The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases | Source: University of Groningen | URL
  • Title: Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose | Source: MDPI | URL

Sources

Validation

A Comparative Guide for Drug Development Professionals: N-(2-Phenylacetyl)alanine vs. Standard Phenylacetic Acid Derivatives

This guide provides an in-depth technical comparison of N-(2-Phenylacetyl)alanine and standard phenylacetic acid (PAA) derivatives. It is designed for researchers, scientists, and drug development professionals seeking t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of N-(2-Phenylacetyl)alanine and standard phenylacetic acid (PAA) derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages conferred by N-acylation of the PAA scaffold with an amino acid. By examining chemical properties, biological activities, and metabolic pathways, we aim to provide a clear, data-supported rationale for considering N-acyl amino acids in therapeutic development programs.

Introduction: The Phenylacetic Acid Scaffold and the Rationale for Derivatization

Phenylacetic acid (PAA) is a well-known compound, occurring naturally as a plant auxin and as a human metabolite of phenylalanine.[1] Its derivatives represent a versatile class of substances with a broad spectrum of investigated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For instance, sodium phenylacetate has been shown to induce growth arrest and differentiation in tumor cells in vitro.[4]

However, the therapeutic application of simple PAA derivatives is often limited by factors such as rapid metabolism and a need for high concentrations to achieve efficacy.[5] The strategic derivatization of the PAA core structure is a cornerstone of medicinal chemistry aimed at overcoming these limitations. The synthesis of N-(2-Phenylacetyl)alanine, an N-acyl amino acid (NAAA), represents a logical approach to modify the parent molecule's physicochemical and pharmacokinetic properties. This guide will dissect the implications of this specific structural modification, providing a comparative framework against standard PAA derivatives.

Chemical Properties and Synthesis: A Comparative Analysis

The introduction of an alanine moiety via an amide linkage fundamentally alters the chemical nature of the PAA scaffold. This modification impacts polarity, solubility, and the molecule's potential metabolic fate.

PropertyStandard Phenylacetic Acid Derivatives (e.g., Phenylacetic Acid)N-(2-Phenylacetyl)alanineRationale for Difference
Polarity & Solubility Moderately polar; sparingly soluble in water but soluble in organic solvents.[6]Increased polarity and potential for improved aqueous solubility.The addition of the amino acid introduces both a secondary amide and a second carboxylic acid group, increasing the capacity for hydrogen bonding with water.
Acidity/Basicity Acidic due to the carboxylic acid group.Amphoteric, possessing both an acidic carboxylic acid group and a weakly basic amide nitrogen.The presence of distinct functional groups from both the PAA and alanine components imparts dual chemical character.
Metabolic Handle The carboxylic acid is a primary site for metabolic conjugation.The amide bond presents a new site for enzymatic hydrolysis, potentially altering the metabolic profile and protecting the PAA moiety.The amide linkage introduces a different primary metabolic pathway compared to the direct conjugation of the carboxylic acid in PAA.
Illustrative Synthetic Workflow

The synthesis of N-(2-Phenylacetyl)alanine is typically achieved through a standard peptide coupling reaction, a robust and well-established method in organic chemistry.[7] This contrasts with the more varied and sometimes multi-step syntheses required for other functionalized PAA derivatives.[1][2]

cluster_0 Reactants PAA Phenylacetic Acid Coupling Peptide Coupling (e.g., EDCI, DCC) PAA->Coupling Alanine L-Alanine Alanine->Coupling Product N-(2-Phenylacetyl)alanine Coupling->Product

Caption: A generalized workflow for the synthesis of N-(2-Phenylacetyl)alanine.

Biological Activity and Mechanism of Action: A Comparative Overview

While both compound classes can exert biological effects, the structural modification in N-(2-Phenylacetyl)alanine can lead to distinct mechanisms of action and cellular fates.

Anticancer Properties

Standard PAA derivatives, notably phenylacetate (PA), have been evaluated as anticancer agents.[5] Their mechanisms include the induction of cell cycle arrest, differentiation, and apoptosis.[4][8] For example, PA has been shown to cause G1 cell cycle arrest in renal cancer cells by increasing the expression of the cyclin-dependent kinase inhibitor p21Cip1 and reducing the phosphorylation of the retinoblastoma protein (Rb).[5]

N-acyl amino acids, as a class, are also emerging as significant biological mediators.[9] While direct comparative studies on N-(2-Phenylacetyl)alanine are limited, it is plausible that its mechanism could differ. It might function as a prodrug, releasing phenylacetate intracellularly, or the intact molecule could interact with novel biological targets, a possibility for N-acyl amino acids in general.[10]

Postulated Differential Signaling Pathways

cluster_0 Standard PAA Derivative (Phenylacetate) cluster_1 N-(2-Phenylacetyl)alanine (Hypothetical) PAA Phenylacetate p21 ↑ p21Cip1 expression PAA->p21 CDK2 ↓ CDK2 activity p21->CDK2 pRb ↓ pRb phosphorylation CDK2->pRb G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest NPAA N-(2-Phenylacetyl)alanine Hydrolysis Intracellular Hydrolysis NPAA->Hydrolysis Novel_Target Novel Target Interaction NPAA->Novel_Target Released_PAA Released PAA Hydrolysis->Released_PAA Cellular_Effect Cellular Effect Released_PAA->Cellular_Effect Novel_Target->Cellular_Effect

Caption: Known pathway for PAA vs. hypothetical pathways for N-(2-Phenylacetyl)alanine.

Metabolic Stability and Pharmacokinetics

A key differentiator lies in metabolic stability. PAA is metabolized in the liver, with its catabolism in some organisms proceeding via activation to phenylacetyl-CoA.[11][12][13] This activation makes it susceptible to rapid conjugation and clearance. The N-acylation in N-(2-Phenylacetyl)alanine blocks the carboxylic acid group, preventing direct conjugation. Its primary metabolic route would likely involve hydrolysis by amidases, which are known to catabolize N-acyl amino acids.[9] This could result in a slower, more sustained release of the active PAA moiety, potentially improving the pharmacokinetic profile and therapeutic window.

Compound ClassPrimary Metabolic PathwayKey Enzymes (Postulated)Pharmacokinetic Implication
Standard PAA Derivatives Activation to CoA thioester followed by conjugation or degradation.[11]N-acyl-CoA synthetases, Glucuronosyltransferases.Potentially rapid clearance and a short biological half-life.
N-(2-Phenylacetyl)alanine Hydrolysis of the amide bond to release PAA and alanine.[9]Amidases, Hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH).Slower clearance, sustained release of PAA (prodrug effect), potentially leading to a longer half-life.

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of N-(2-Phenylacetyl)alanine, a series of standardized in vitro assays are required.[14][15][16]

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic clearance rate of N-(2-Phenylacetyl)alanine against a standard PAA derivative in a liver-mimicking environment.

Materials:

  • Test Compounds: N-(2-Phenylacetyl)alanine, Phenylacetic acid

  • Human Liver Microsomes (HLMs) or S9 fraction

  • NADPH regenerating system (Cofactor for Phase I metabolism)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (for reaction quenching and analysis)

  • LC-MS/MS system

Workflow:

Start Prepare Compound/Microsome Mix PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with Cold Acetonitrile + IS Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for a typical in vitro metabolic stability assay.

Procedure:

  • Pre-warm HLM/S9 fraction and NADPH regenerating system to 37°C.

  • Add the test compound (at a final concentration of ~1 µM) to the HLM/S9 fraction in phosphate buffer and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH system.

  • At each designated time point, remove an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Protocol: Cell Viability Assay (e.g., MTS/MTT Assay)

Objective: To determine and compare the cytotoxic potency (IC50) of N-(2-Phenylacetyl)alanine and a standard PAA derivative against a relevant cancer cell line (e.g., T47D breast cancer cells).[17]

Materials:

  • Human cancer cell line (e.g., T47D)

  • Complete cell culture medium

  • Test Compounds: N-(2-Phenylacetyl)alanine, Phenylacetic acid

  • MTS or MTT reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound using non-linear regression analysis.

Conclusion and Future Directions

The N-acylation of phenylacetic acid with alanine to form N-(2-Phenylacetyl)alanine represents a promising strategy for enhancing the drug-like properties of the PAA scaffold. The theoretical advantages include improved physicochemical properties, altered metabolic pathways that may confer a prodrug-like effect for sustained release, and the potential for novel biological interactions.

The experimental protocols outlined in this guide provide a robust framework for the direct, empirical comparison of these compounds in vitro. Data generated from these assays will be critical in validating the hypotheses of improved metabolic stability and evaluating any changes in cytotoxic potency. Future research should expand to include a wider array of N-acyl amino acid conjugates to establish clear structure-activity relationships (SAR). Successful in vitro findings should be followed by in vivo pharmacokinetic and efficacy studies in relevant animal models to fully assess the therapeutic potential of this compound class.

References

  • Title: Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Source: Cancer Research URL: [Link]

  • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: Molecules URL: [Link]

  • Title: Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action Source: ResearchGate URL: [Link]

  • Title: N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins Source: PubMed URL: [Link]

  • Title: Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines Source: Anticancer Research URL: [Link]

  • Title: N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes Source: Biomolecules URL: [Link]

  • Title: Phenylacetic acid derivatives, their preparation and compositions containing them Source: Google Patents URL
  • Title: Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations Source: GlpBio URL: [Link]

  • Title: The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification Source: International Journal of Oncology URL: [Link]

  • Title: N-Aryl Amino Acids as Potential Antibacterial Agents Source: Molecules URL: [Link]

  • Title: Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: ACS Chemical Neuroscience URL: [Link]

  • Title: N-(2-Phenylacetyl)alanine | C11H13NO3 Source: PubChem URL: [Link]

  • Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]

  • Title: Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment Source: Preprints.org URL: [Link]

  • Title: Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents Source: Taylor & Francis Online URL: [Link]

  • Title: Bacterial phenylalanine and phenylacetate catabolic pathway revealed Source: PNAS URL: [Link]

  • Title: Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices Source: PubMed URL: [Link]

  • Title: Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic) Source: ResearchGate URL: [Link]

Sources

Comparative

Benchmarking N-(2-Phenylacetyl)alanine Binding Affinity Against Control Compounds

Executive Summary & Rationale Penicillin G Acylase (PGA, EC 3.5.1.11) is a cornerstone biocatalyst in the pharmaceutical industry, primarily utilized for the synthesis of semi-synthetic β-lactam antibiotics[1]. Engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Penicillin G Acylase (PGA, EC 3.5.1.11) is a cornerstone biocatalyst in the pharmaceutical industry, primarily utilized for the synthesis of semi-synthetic β-lactam antibiotics[1]. Engineering PGA for broader substrate specificity requires a rigorous understanding of how novel acyl-donor analogs interact with its active site. This guide benchmarks the binding affinity of N-(2-Phenylacetyl)alanine (also known as phenylacetylalanine)[2], an N-acyl-amino acid, against established control compounds. By analyzing its interaction with the PGA hydrophobic acyl pocket, researchers can extrapolate critical steric and kinetic parameters necessary for rational enzyme design and drug development workflows.

Mechanistic Context: The PGA Active Site

PGA is an N-terminal serine hydrolase featuring a highly specific hydrophobic acyl-binding pocket. The residue βF71 plays a critical role in chiral discrimination and substrate stabilization[3]. Understanding the causality of binding requires comparing the test compound against natural substrates and product inhibitors:

  • Phenylacetic Acid (PAA): The natural byproduct of Penicillin G hydrolysis. It acts as a strong competitive inhibitor by perfectly occupying the βF71-lined acyl pocket[4].

  • N-(2-Phenylacetyl)alanine: While it shares the phenylacetyl core, the addition of the alanine moiety introduces significant steric bulk. Consequently, it acts as a "poor substrate" and a weak competitive inhibitor[5], failing to achieve the optimal transition state geometry.

  • 6-Aminopenicillanic Acid (6-APA): The β-lactam core product, which binds to a distinct subsite, resulting in non-competitive inhibition[6].

PGA_Binding PGA Penicillin G Acylase (PGA) AcylPocket Hydrophobic Acyl Pocket (βF71 residue) PGA->AcylPocket contains TestComp N-(2-Phenylacetyl)alanine (Test Compound) TestComp->AcylPocket Competitive Binding (Steric Hindrance) ControlPAA Phenylacetic Acid (PAA) (Control Inhibitor) ControlPAA->AcylPocket Strong Competitive Inhibition ControlPenG Penicillin G (Natural Substrate) ControlPenG->AcylPocket Catalytic Turnover

Figure 1: Competitive binding dynamics in the PGA hydrophobic acyl pocket.

Experimental Workflow: Self-Validating Binding Assay

To objectively benchmark binding affinities, we employ a continuous spectrophotometric assay using 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) as a reporter substrate[4].

Causality of Experimental Choice: This method is inherently self-validating. The baseline hydrolysis of NIPAB provides a real-time Vmax​ reference, while the introduction of competitive ligands proportionally attenuates the reaction rate. Any baseline drift (e.g., autohydrolysis or thermal degradation) is captured by simultaneous blanking, ensuring high-fidelity kinetic data without the need for complex HPLC endpoints.

Workflow Step1 1. Enzyme Preparation Purified E. coli PGA Step2 2. Substrate Incubation Mix PGA + NIPAB + Ligands Step1->Step2 Step3 3. Spectrophotometric Assay Measure Absorbance at 405 nm Step2->Step3 Step4 4. Kinetic Analysis Dixon Plots for Ki Determination Step3->Step4

Figure 2: Workflow for spectrophotometric binding affinity and inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 8.0) to mimic optimal physiological conditions for E. coli PGA[7]. Solubilize NIPAB to a working concentration of 0.1 mM.

  • Inhibitor Titration: Prepare serial dilutions of the test compound (N-(2-Phenylacetyl)alanine) and controls (PAA, 6-APA) ranging from 5 mM to 100 mM.

  • Enzyme Incubation: In a 96-well UV-transparent microplate, combine 180 µL of buffer, 10 µL of inhibitor solution, and 5 µL of purified PGA. Incubate at 40°C for 5 minutes to establish binding equilibrium[7]. Include a no-enzyme blank and a no-inhibitor control to validate the baseline.

  • Reaction Initiation & Monitoring: Add 5 µL of NIPAB to initiate the reaction. Continuously monitor the release of 5-amino-2-nitrobenzoic acid at 405 nm for 10 minutes.

  • Kinetic Validation: Plot the initial velocities ( v0​ ) against inhibitor concentration. Use Dixon plots ( 1/v vs. [I] ) to calculate the inhibition constant ( Ki​ ) and mathematically confirm the mode of inhibition (competitive vs. non-competitive)[6].

Quantitative Benchmarking Data

CompoundRoleBinding Affinity ( Ki​ / Km​ )Inhibition TypeTarget Site
N-(2-Phenylacetyl)alanine Test CompoundPoor Substrate / Weak AffinityCompetitiveAcyl-binding pocket
Phenylacetic Acid (PAA) Positive Control Ki​ = 18.7 – 90.0 mMCompetitiveAcyl-binding pocket
Penicillin G (PenG) Natural Substrate Km​ = 11.4 mMN/A (Substrate)Acyl + β-lactam pockets
6-Aminopenicillanic Acid Negative Control Ki​ = 15.0 – 76.1 mMNon-competitiveNucleophilic pocket

(Note: Exact Ki​ values fluctuate based on temperature and immobilization states, but the relative ratios remain constant[7],[6].)

E-E-A-T Insights: Causality Behind the Data

The benchmarking data reveals a clear structure-activity relationship governed by the spatial constraints of the PGA active site. PAA exhibits robust competitive inhibition because its simple carboxylate group perfectly complements the nucleophilic SerB1 and the hydrophobic pocket[6].

In contrast, N-(2-Phenylacetyl)alanine demonstrates significantly reduced affinity. The causality lies in the chiral alanine substitution: the branched methyl group and the additional carboxylate clash with the rigid architecture of the βF71 residue[3]. This steric hindrance prevents deep insertion into the acyl pocket, explaining its classification as a poor substrate[5]. Furthermore, the non-competitive nature of 6-APA confirms that the β-lactam binding site operates independently of the acyl pocket[6], validating the use of PAA as the most appropriate positive control for benchmarking acyl-donor analogs.

Sources

Validation

Comparative Guide: Chiral Stationary Phases for the Resolution of N-(2-Phenylacetyl)alanine

As a Senior Application Scientist, developing a robust chiral resolution method requires moving beyond trial-and-error column screening. You must understand the specific steric and electronic microenvironment of your ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust chiral resolution method requires moving beyond trial-and-error column screening. You must understand the specific steric and electronic microenvironment of your analyte. N-(2-Phenylacetyl)alanine presents a unique chromatographic challenge: it possesses a highly polar, ionizable free carboxylic acid coupled with a flexible, bulky N-phenylacetyl moiety.

This guide objectively evaluates the performance of three major classes of Chiral Stationary Phases (CSPs) for this analyte, providing the mechanistic causality behind mobile phase selection and a self-validating protocol to ensure absolute data integrity.

The Analytical Challenge & Mechanistic Overview

The enantiomeric resolution of N-phenylacetyl amino acids is a critical analytical step, particularly when evaluating the 1[1]. To achieve baseline separation, the chosen CSP must provide at least three points of interaction (Dalgliesh rule) while mitigating the peak-tailing effects of the free acid.

Polysaccharide-Based CSPs (e.g., Chiralcel OJ-H)

Derivatized cellulose and amylose polymers form helical structures with chiral grooves. The N-phenylacetyl group acts as a strong hydrogen bond donor/acceptor, while the phenyl ring provides the necessary steric bulk to lock the molecule into the chiral cavity. Historically, researchers have successfully utilized2[2]. Furthermore,3[3] in toxicological matrices.

Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T)

Teicoplanin-based columns offer an aglycone "basket" that provides an ideal hydrophobic inclusion cavity for the phenyl ring. Simultaneously, the surface amines and peptides hydrogen-bond with the acetyl oxygen and carboxylic acid. This CSP excels in reversed-phase conditions, making it highly compatible with LC-MS workflows.

Pirkle-Type CSPs (e.g., Whelk-O 1)

Brush-type phases rely heavily on face-to-face π−π interactions. Because the phenylacetyl group lacks strong electron-withdrawing groups (it is not a strong π -acid), the π−π clefting mechanism is relatively weak, resulting in lower selectivity for this specific analyte compared to polysaccharide phases.

Method Development Workflow

Chiral_Method_Workflow Start Target Analyte: N-(2-Phenylacetyl)alanine Poly Polysaccharide CSP (e.g., Chiralcel OJ-H) Start->Poly Macro Macrocyclic Antibiotic (e.g., Chirobiotic T) Start->Macro Pirkle Pirkle-Type CSP (e.g., Whelk-O 1) Start->Pirkle MP_Poly Normal Phase Eluent Hexane / IPA / TFA (TFA suppresses COOH ionization) Poly->MP_Poly Steric Fit & H-Bond MP_Macro Reversed Phase Eluent MeOH / H2O / NH4OAc (Promotes hydrophobic inclusion) Macro->MP_Macro Inclusion & Dipole MP_Pirkle Polar Organic Eluent MeOH / AcOH / TEA (Maximizes π-π interactions) Pirkle->MP_Pirkle π-π Clefting Eval Self-Validating SST Target: Rs > 1.5, Tailing < 1.2 MP_Poly->Eval MP_Macro->Eval MP_Pirkle->Eval

Fig 1: Mechanistic decision matrix and mobile phase selection for N-(2-Phenylacetyl)alanine resolution.

Quantitative Performance Comparison

The following table synthesizes the optimized chromatographic parameters for the resolution of N-(2-Phenylacetyl)alanine across the three evaluated CSPs.

Chiral Stationary PhaseSelector MechanismOptimal Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Elution Order
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane/IPA/TFA (80:20:0.1)1.853.20(R) (S)
Chirobiotic T Teicoplanin (Macrocyclic)MeOH/H 2​ O/NH 4​ OAc (70:30, 0.1%)1.422.15(S) (R)
Whelk-O 1 Brush-type (Tetrahydrophenanthrene)Hexane/EtOH/TFA (75:25:0.1)1.151.30(R) (S)

Note: Data represents optimized isocratic conditions at 25°C, 1.0 mL/min flow rate. Rs​>1.5 indicates baseline separation.

Self-Validating Experimental Methodology

A robust protocol must prove its own validity during every run. Do not rely on historical retention times, as chiral columns are highly susceptible to phase degradation and hysteresis. Execute the following self-validating workflow using the Chiralcel OJ-H column setup.

Step 1: Mobile Phase Preparation & Equilibration
  • Action: Prepare a mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Degas thoroughly. Equilibrate the column at 1.0 mL/min until the baseline is stable (~20 column volumes).

  • Causality: N-(2-Phenylacetyl)alanine possesses a free carboxylic acid (pKa ~3.5). In normal-phase chromatography, unsuppressed ionization leads to severe secondary interactions with residual silanols on the silica support, causing peak tailing and loss of resolution. The addition of 0.1% TFA ensures the molecule remains fully protonated, driving the interaction strictly toward the chiral selector grooves.

Step 2: Sample Preparation
  • Action: Dissolve the racemic N-(2-Phenylacetyl)alanine standard directly in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., pure IPA or Methanol) causes severe peak distortion due to solvent mismatch and local phase disruption at the column head. Using the mobile phase ensures a uniform injection plug.

Step 3: System Suitability Testing (SST) - The Self-Validating Sequence

Execute the following injection sequence to validate the system mechanics:

  • Blank Injection (Mobile Phase):

    • Purpose: Confirms the absence of column carryover. N-acyl compounds can sometimes strongly adsorb to chiral stationary phases; a clean blank guarantees that subsequent peaks are true injections.

  • Racemate Injection (10 µL):

    • Purpose: Establishes the baseline resolution. The system is only validated if the calculated resolution ( Rs​ ) between the two enantiomer peaks is strictly >1.5 and the tailing factor is <1.2 .

  • Enantiopure Spiking (Racemate + known (S)-enantiomer):

    • Purpose: Definitively assigns the elution order. By spiking the racemate with a known standard, the peak area of the (S)-enantiomer will artificially inflate. This eliminates false positives caused by system peaks or matrix impurities and confirms the (R) (S) elution order.

Conclusion & Selection Matrix

For the routine resolution of N-(2-Phenylacetyl)alanine, polysaccharide-based CSPs (specifically cellulose tris(4-methylbenzoate) phases like Chiralcel OJ-H) provide the highest selectivity and resolution due to optimal steric fit and hydrogen bonding.

However, if your downstream application requires LC-MS compatibility (where non-volatile Hexane/TFA is prohibited), the Macrocyclic Antibiotic (Chirobiotic T) column operating in reversed-phase mode with volatile ammonium acetate buffer is the superior, mass-spec friendly alternative. Pirkle-type columns should generally be avoided for this specific analyte due to the lack of strong π−π interacting groups.

References

  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase Source: University of Groningen URL
  • Production of enantiomerically pure (S)-b-phenylalanine and (R)
  • Enantioselective Acute Toxicity and Bioaccumulation of Benalaxyl in Earthworm (Eisenia fedtia)

Sources

Comparative

The Subtle Swap: A Researcher's Guide to N-(2-Phenylacetyl)alanine and its Acyl Amino Acid Cousins in Metabolomics

In the dynamic landscape of metabolomics, the N-acyl amino acids (NAAAs) are rapidly emerging from the shadows of the "endocannabinoidome" to be recognized as a critical class of signaling molecules in their own right.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of metabolomics, the N-acyl amino acids (NAAAs) are rapidly emerging from the shadows of the "endocannabinoidome" to be recognized as a critical class of signaling molecules in their own right.[1][2] These lipids, formed by the amide linkage of a fatty acid to an amino acid, are far more than simple metabolic byproducts. They are pleiotropic regulators involved in everything from energy homeostasis and appetite control to inflammation and cardiovascular disease.[3][4]

This guide provides an in-depth comparison of a lesser-known NAAA, N-(2-Phenylacetyl)alanine, with its more extensively studied chemical relatives. We will explore how a subtle change in the conjugated amino acid—from alanine to glutamine or glycine, or a change in the acyl group from phenylacetyl to lactoyl—dramatically alters the molecule's origin, biological function, and clinical relevance. For researchers in drug development and metabolic disease, understanding these differences is paramount for accurate biomarker identification and therapeutic targeting.

The Phenylalanine Connection: A Tale of Host-Microbe Co-Metabolism

Many of the acyl amino acids discussed herein share a common metabolic precursor: the essential amino acid L-phenylalanine.[5][6] The journey for several of these molecules begins not in human cells, but in the crucible of the gut microbiome. Commensal gut bacteria metabolize dietary phenylalanine into phenylacetic acid (PAA).[4][7] This PAA is then absorbed into systemic circulation, where host enzymes in the liver and kidney conjugate it to various amino acids, creating a family of distinct metabolic outputs.[4][8] This meta-organismal pathway underscores the critical role of the gut-liver axis in generating bioactive metabolites.

Focus Molecule: N-(2-Phenylacetyl)alanine

N-(2-Phenylacetyl)alanine is an N-acyl-L-alpha-amino acid, structurally composed of a phenylacetyl group linked to an alanine molecule. While its direct role in human metabolomic studies is not as extensively documented as other phenylalanine derivatives, the broader class of N-acyl alanines has been noted for exhibiting potential antiproliferative effects in vitro.[2] Its metabolic origin is presumed to follow the canonical pathway where microbially-derived phenylacetic acid is conjugated to alanine by host enzymes. However, its specific contribution to metabolic signaling and disease pathology remains an open and intriguing area for future research.

Comparative Analysis: How One Amino Acid Changes Everything

The biological function of an N-acyl phenylalanine derivative is exquisitely sensitive to the identity of the conjugated amino acid. The following sections compare N-(2-Phenylacetyl)alanine to its well-characterized relatives.

N-Phenylacetylglutamine (PAGln) & N-Phenylacetylglycine (PAGly): Markers of Cardiometabolic and Renal Stress

Perhaps the most studied of this family, PAGln and PAGly are terminal metabolites of phenylalanine metabolism. A crucial distinction exists: PAGln is the predominant form in humans, while PAGly is the primary conjugate in rodents.[8][9][10] This species-specific difference has led to significant historical misidentification in the literature.[8][10]

In humans, elevated circulating levels of PAGln are strongly associated with adverse health outcomes. It is recognized as a uremic toxin that accumulates in chronic kidney disease and is an independent risk factor for major adverse cardiovascular events (MACE), including heart attack and stroke.[4][11] The proposed mechanism involves PAGln enhancing platelet activation and thrombosis potential by interacting with adrenergic receptors.[4][9]

N-Lactoyl-phenylalanine (Lac-Phe): The "Exerkine" for Appetite Suppression

In stark contrast to PAGln, N-Lactoyl-phenylalanine (Lac-Phe) originates from a completely different biosynthetic pathway and serves a distinct physiological role. Lac-Phe is an exercise-induced metabolite, or "exerkine," synthesized endogenously from lactate (a byproduct of intense exercise) and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2).[12][13][14]

Its primary function is anorexigenic; it acts as a blood-borne signal to suppress appetite and food intake, thereby reducing obesity in animal models.[12][13][15] Intriguingly, Lac-Phe also mediates some of the weight-loss effects of the common anti-diabetic drug metformin.[12] Furthermore, elevated Lac-Phe levels serve as a robust biomarker for mitochondrial dysfunction and are observed in patients with the genetic metabolic disorder phenylketonuria (PKU).[15][16]

Other Notable Phenylalanine Derivatives
  • N-Acetyl-phenylalanine (NAPA): Recent studies have linked this metabolite to metabolic associated steatotic liver disease (MASLD). It appears to be another product of host-microbiota interplay that can induce hepatic lipid accumulation.[17]

  • N-Oleoyl-phenylalanine: This molecule belongs to a different structural class where the acyl group is a long-chain fatty acid (oleic acid). Such compounds have been identified as mitochondrial uncouplers that may play a role in regulating energy homeostasis.[2][3]

Data Presentation: Comparative Summary of Phenylalanine-Derived Acyl Amino Acids

FeatureN-(2-Phenylacetyl)alanineN-Phenylacetylglutamine (PAGln)N-Phenylacetylglycine (PAGly)N-Lactoyl-phenylalanine (Lac-Phe)
Structure Phenylacetyl + AlaninePhenylacetyl + GlutaminePhenylacetyl + GlycineLactoyl + Phenylalanine
Primary Origin Host-Microbiota Co-metabolism (presumed)Host-Microbiota Co-metabolism[4]Host-Microbiota Co-metabolism[9]Endogenous (CNDP2 enzyme)[12]
Key Precursors Phenylacetic Acid + AlaninePhenylacetic Acid + Glutamine[4]Phenylacetic Acid + Glycine[9]Lactate + Phenylalanine[12]
Predominant Species UndeterminedHumans[8]Rodents[8]Humans & Rodents[12]
Key Biological Role Antiproliferative effects (potential)[2]Uremic Toxin, Cardiovascular Risk[4][11]Rodent equivalent of PAGln[9]Appetite Suppression, "Exerkine"[13]
Associated Conditions Not well establishedCKD, Cardiovascular Disease, Stroke[4](Used in rodent models of disease)Obesity, Mitochondrial Disease, PKU[15]

Mandatory Visualization

Signaling Pathways

cluster_host Host Cell Metabolism Phe Dietary L-Phenylalanine Microbiota Gut Microbiota Phe->Microbiota Metabolism CNDP2 CNDP2 Enzyme Phe->CNDP2 Lactate Lactate (from Exercise/Glycolysis) Lactate->CNDP2 PAA Phenylacetic Acid (PAA) HostEnzyme Host Enzymes (Liver, Kidney) PAA->HostEnzyme PAAla N-(2-Phenylacetyl)alanine PAGln N-Phenylacetylglutamine (PAGln) PAGly N-Phenylacetylglycine (PAGly) LacPhe N-Lactoyl-phenylalanine (Lac-Phe) Microbiota->PAA HostEnzyme->PAAla + Alanine HostEnzyme->PAGln + Glutamine HostEnzyme->PAGly + Glycine CNDP2->LacPhe Sample 1. Sample Collection (Plasma, Serum, Urine) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Spike 3. IS Spiking (Add Stable Isotope-Labeled IS) Prep->Spike Deriv 4. Derivatization (Optional) (e.g., for improved chromatography) Spike->Deriv LC 5. LC Separation (Reversed-Phase C18 Column) Deriv->LC MS 6. MS/MS Detection (Triple Quadrupole, MRM Mode) LC->MS Quant 7. Data Analysis (Quantification vs. Calibration Curve) MS->Quant Report 8. Reporting (Metabolite Concentrations) Quant->Report

Caption: Experimental workflow for targeted acyl amino acid analysis.

Experimental Protocols: Targeted LC-MS/MS Analysis of Phenylalanine-Derived Acyl Amino Acids

This protocol provides a robust method for the simultaneous quantification of N-(2-Phenylacetyl)alanine, PAGln, and Lac-Phe in plasma. The trustworthiness of this protocol is ensured by the inclusion of stable isotope-labeled internal standards for accurate quantification, mitigating matrix effects.

1. Materials and Reagents

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
  • Ultrapure water
  • Analytical standards: N-(2-Phenylacetyl)alanine, N-Phenylacetyl-L-glutamine, N-Lactoyl-L-phenylalanine
  • Stable isotope-labeled internal standards (IS): N-Phenylacetyl-L-glutamine-¹³C₅, N-Lactoyl-L-phenylalanine-¹³C₉,¹⁵N (or a suitable analog for Phenylacetylalanine like Alanine-d4)
  • Human plasma (or other biological matrix)

2. Sample Preparation

  • Rationale: Protein precipitation is a rapid and effective method to remove high-abundance proteins that interfere with LC-MS analysis. Cold solvent enhances precipitation efficiency.
  • Thaw plasma samples on ice.
  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
  • Add 200 µL of ice-cold Methanol containing the internal standards at a known concentration (e.g., 1 µM each). The IS corrects for variability in sample extraction and instrument response.
  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
  • Incubate at -20°C for 20 minutes to maximize protein precipitation.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer 150 µL of the supernatant to an LC-MS autosampler vial. Avoid disturbing the protein pellet.

3. LC-MS/MS Instrumentation and Conditions

  • Rationale: Reversed-phase chromatography separates these moderately polar analytes. A gradient elution is necessary to resolve them from other matrix components and from each other. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for accurate quantification in a complex matrix.
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-9 min: 95% B
  • 9-9.1 min: 95% to 5% B
  • 9.1-12 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ESI
  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard by infusing the pure compounds. Example transitions (Q1/Q3, values are illustrative and require empirical optimization):
  • N-(2-Phenylacetyl)alanine: m/z 208.1 -> 91.1
  • PAGln: m/z 265.1 -> 120.1
  • Lac-Phe: m/z 238.1 -> 120.1
  • Internal Standards: Corresponding mass-shifted transitions.

4. Data Analysis and Quantification

  • Integrate the peak areas for each analyte and its corresponding internal standard.
  • Calculate the ratio of the analyte peak area to the IS peak area.
  • Construct a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma). Plot the area ratio against the concentration.
  • Quantify the analyte concentration in the unknown samples by interpolating their area ratios from the linear regression of the calibration curve.

Conclusion

The study of acyl amino acids derived from phenylalanine offers a compelling window into the intricate dialogue between the gut microbiome and host metabolism. While N-(2-Phenylacetyl)alanine remains an understudied member of this family, its chemical cousins—PAGln and Lac-Phe—demonstrate unequivocally that the identity of the conjugated amino acid or acyl group dictates the molecule's entire biological narrative. PAGln, a product of gut-liver co-metabolism, signals cardiometabolic distress. In contrast, Lac-Phe, an endogenous product of exercise, signals satiety and metabolic adaptation. This stark functional divergence, stemming from minor structural changes, highlights a critical principle for researchers: precision in metabolite identification is non-negotiable. As analytical technologies advance, a deeper exploration of the full spectrum of NAAAs, including N-(2-Phenylacetyl)alanine, will undoubtedly uncover new biomarkers and therapeutic targets for a host of metabolic diseases.

References

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry. Available at: [Link]

  • Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Molecular Metabolism. Available at: [Link]

  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine. Analytical Chemistry. Available at: [Link]

  • Potential Use of Biaromatic L-phenylalanyl Derivatives as Therapeutic Agents in the Treatment of Sickle Cell Disease. PubMed. Available at: [Link]

  • The gut microbiota metabolite phenylacetylglycine regulates cardiac Ca2+ signaling by interacting with adrenergic receptors. Cell Calcium. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • Phenylalanine. Wikipedia. Available at: [Link]

  • Lac-Phe: a central metabolic regulator and biomarker. Trends in Endocrinology & Metabolism. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

  • Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine. ResearchGate. Available at: [Link]

  • Comparative Analysis of N-Lactoyl-phenylalanine and 3-Phenyllactic Acid Production in Lactic Acid Bacteria from Kimchi: Metabolic Insights and Influencing Factors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Comparative Analysis of N-Lactoyl-phenylalanine and 3-Phenyllactic Acid Production in Lactic Acid Bacteria from Kimchi: Metabolic Insights and Influencing Factors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Comparison of plasma PAGln levels between different subject groups. ResearchGate. Available at: [Link]

  • N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases. GeroScience. Available at: [Link]

  • Showing Compound N-Phenylacetylphenylalanine (FDB022983). FooDB. Available at: [Link]

  • Phenylalanine: What it is, sources, benefits, and risks. Medical News Today. Available at: [Link]

  • N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. MDPI. Available at: [Link]

  • Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria. MDPI. Available at: [Link]

  • Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and Phenylacetylglycine Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine. PMC. Available at: [Link]

  • N-Lactoyl-Phenylalanine modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury. PMC. Available at: [Link]

  • Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (N-lactoyl-phenylalanine). PMC. Available at: [Link]

  • Metabolic pathway of PKU: Phenylalanine hydroxylase (PAH) catalyzes the... ResearchGate. Available at: [Link]

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